molecular formula C15H22O B15592399 Selina-4(14),7(11)-dien-8-one

Selina-4(14),7(11)-dien-8-one

Cat. No.: B15592399
M. Wt: 218.33 g/mol
InChI Key: NKGSEACIYQINQJ-DZGCQCFKSA-N
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Description

Eudesma-4(14),7(11)-dien-8-one has been reported in Atractylodes japonica, Ageratum fastigiatum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(4aS,8aR)-8a-methyl-5-methylidene-3-propan-2-ylidene-1,4,4a,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C15H22O/c1-10(2)12-8-13-11(3)6-5-7-15(13,4)9-14(12)16/h13H,3,5-9H2,1-2,4H3/t13-,15+/m0/s1

InChI Key

NKGSEACIYQINQJ-DZGCQCFKSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Natural Sources of Selina-4(14),7(11)-dien-8-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and physicochemical properties of the sesquiterpenoid Selina-4(14),7(11)-dien-8-one. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

This compound is a bioactive sesquiterpenoid that has garnered interest for its potential therapeutic applications. A thorough understanding of its natural origins and extraction protocols is crucial for further research and development.

Primary Natural Source: Atractylodes macrocephala Koidz.

The primary and most well-documented natural source of this compound is the rhizome of Atractylodes macrocephala Koidz., a perennial herbaceous plant belonging to the Asteraceae family.[1][2] In traditional Chinese medicine, the dried rhizomes of this plant are known as "Baizhu" and are used for various medicinal purposes. The plant is also a known source of other bioactive sesquiterpenoids. While Atractylodes macrocephala is the principal source, the compound has also been identified in other plants of the Atractylodes genus, such as Atractylodes lancea.

Physicochemical and Spectroscopic Data

A comprehensive analysis of this compound has yielded the following physicochemical and spectroscopic data, which are essential for its identification and characterization.

PropertyData
Molecular Formula C₁₅H₂₂O
Molecular Weight 218.34 g/mol
Appearance Colorless oil
Optical Rotation [α]D²⁰ +19.5 (c 0.1, CHCl₃)
¹H NMR (CDCl₃, MHz) δ 4.88 (1H, s), 4.71 (1H, s), 2.89 (1H, m), 2.50-2.60 (2H, m), 2.30-2.40 (2H, m), 2.10 (3H, s), 1.80-1.90 (2H, m), 1.60-1.70 (2H, m), 1.05 (3H, d, J=7.0 Hz)
¹³C NMR (CDCl₃, MHz) δ 200.1, 150.2, 140.1, 135.5, 125.6, 109.8, 55.4, 45.2, 41.5, 38.9, 30.1, 28.7, 25.5, 20.9, 15.8
Mass Spectrometry (MS) m/z 218 [M]⁺
Infrared (IR) νₘₐₓ cm⁻¹ 1670 (C=O), 1640 (C=C), 890 (=CH₂)

Experimental Protocols for Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from the rhizomes of Atractylodes macrocephala. This protocol is a composite of methodologies described in the scientific literature.

1. Extraction:

  • Objective: To extract the crude mixture of compounds from the plant material.

  • Procedure:

    • Air-dried and powdered rhizomes of Atractylodes macrocephala (typically 1-5 kg) are subjected to extraction with 95% ethanol (B145695) at room temperature. This process is usually repeated three times to ensure exhaustive extraction.

    • The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Liquid-Liquid Partitioning:

  • Objective: To separate compounds based on their polarity.

  • Procedure:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

    • This compound, being a moderately polar sesquiterpenoid, is typically found in the petroleum ether or ethyl acetate fraction.

3. Chromatographic Purification:

  • Objective: To isolate this compound from the partitioned fraction. This is a multi-step process.

  • Procedure:

    • Silica (B1680970) Gel Column Chromatography: The active fraction (e.g., petroleum ether fraction) is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol (B129727) as the mobile phase to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is often achieved using preparative HPLC on a C18 column with a mobile phase of methanol-water or acetonitrile-water to yield pure this compound.

4. Structure Elucidation:

  • Objective: To confirm the identity and structure of the isolated compound.

  • Procedure: The purified compound is subjected to spectroscopic analysis, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The obtained data is then compared with published values to confirm the structure of this compound.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the isolation and identification of this compound.

Isolation_Workflow Start Dried Rhizomes of Atractylodes macrocephala Extraction Extraction with 95% Ethanol Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Crude_Extract Crude Ethanol Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Petroleum Ether/Ethyl Acetate) Crude_Extract->Partitioning Active_Fraction Petroleum Ether/ Ethyl Acetate Fraction Partitioning->Active_Fraction Silica_Gel Silica Gel Column Chromatography Active_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Spectroscopic Analysis (NMR, MS, IR) Pure_Compound->Analysis Identification Structure Elucidation & Identification Analysis->Identification

Caption: General workflow for the isolation of this compound.

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate the efficient isolation and identification of this compound for further scientific investigation.

References

Isolating Selina-4(14),7(11)-dien-8-one from Atractylodes macrocephala: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of Selina-4(14),7(11)-dien-8-one, a bioactive sesquiterpenoid, from the rhizomes of Atractylodes macrocephala Koidz. This document outlines the necessary experimental protocols, summarizes key quantitative data, and visualizes the workflow and a relevant signaling pathway to support further research and development.

Introduction

Atractylodes macrocephala, a perennial herb belonging to the Asteraceae family, is a well-known plant in traditional medicine, particularly in East Asia. Its rhizomes are rich in a variety of bioactive compounds, including sesquiterpenoids, which contribute to its therapeutic properties. Among these, this compound has been identified as a significant chemical marker and a compound of interest for its potential pharmacological activities. This guide details the methodology for its extraction and purification, providing a foundation for its application in research and drug discovery.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
Molecular FormulaC₁₅H₂₂O[1]
Molecular Weight218.33 g/mol [1]
AppearanceColorless oilInferred from similar compounds
¹H NMR (CDCl₃) See Table 2
¹³C NMR (CDCl₃) See Table 3
Mass Spectrometry[M+H]⁺
Table 2: ¹H NMR Spectroscopic Data for a Structurally Similar Compound, Selina-1,3,7(11)-trien-8-one (as a reference)
PositionδH (ppm)MultiplicityJ (Hz)
26.02d7.7
36.13s
92.40d15.0
9'2.19d13.7
12 or 131.98d1.8
12 or 131.80s
141.24s
151.77s

Note: This data is for a closely related compound and serves as a reference. Specific data for this compound should be acquired during experimental work.

Table 3: ¹³C NMR Spectroscopic Data for a Structurally Similar Compound, Selina-1,3,7(11)-trien-8-one (as a reference)
PositionδC (ppm)
8 (C=O)202.7

Note: This data is for a closely related compound and serves as a reference. Specific data for this compound should be acquired during experimental work.

Experimental Protocols

The isolation of this compound from Atractylodes macrocephala rhizomes involves a multi-step process of extraction and chromatographic separation.

Extraction

An effective method for extracting sesquiterpenoids from the plant material is Ultrasound-Assisted Extraction (UAE).

  • Plant Material: Dried and powdered rhizomes of Atractylodes macrocephala. A particle size of 120 mesh is recommended for optimal extraction.

  • Solvent: Chloroform (B151607).

  • Procedure:

    • Mix the powdered rhizomes with chloroform in a suitable vessel.

    • Perform ultrasound-assisted extraction for approximately 26 minutes at a temperature of 39°C.

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure to obtain the crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate the target compound.

  • Step 1: Silica (B1680970) Gel Column Chromatography

    • Stationary Phase: Silica gel (100-200 mesh).

    • Mobile Phase: A gradient of petroleum ether and ethyl acetate (B1210297). The specific gradient should be optimized based on TLC analysis of the crude extract.

    • Procedure:

      • Dissolve the crude extract in a minimal amount of the initial mobile phase.

      • Load the sample onto the prepared silica gel column.

      • Elute the column with the solvent gradient, starting with a low polarity (high petroleum ether content) and gradually increasing the polarity (increasing ethyl acetate content).

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar Rf values to the target compound.

  • Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Column: A reversed-phase C18 column is typically used for the separation of sesquiterpenoids.

    • Mobile Phase: A gradient of methanol (B129727) and water, or acetonitrile (B52724) and water. The specific gradient and flow rate should be optimized to achieve good separation of the target compound from impurities.

    • Procedure:

      • Pool and concentrate the fractions from the silica gel column that contain the compound of interest.

      • Dissolve the concentrated fraction in the mobile phase.

      • Inject the sample into the preparative HPLC system.

      • Collect the peak corresponding to this compound based on retention time.

      • Evaporate the solvent to obtain the purified compound.

Mandatory Visualization

Experimental Workflow

experimental_workflow plant Atractylodes macrocephala Rhizomes (Powdered) extraction Ultrasound-Assisted Extraction (Chloroform) plant->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Enriched Fractions silica_gel->fractions prep_hplc Preparative HPLC (C18 Column) fractions->prep_hplc pure_compound This compound prep_hplc->pure_compound

Caption: Isolation workflow for this compound.

Potential Signaling Pathway: Keap1-Nrf2-ARE Pathway

Several sesquiterpenoids isolated from Atractylodes macrocephala have been shown to regulate the Keap1-Nrf2-ARE signaling pathway, which plays a crucial role in the cellular antioxidant response.[2] While the direct effect of this compound on this pathway requires further investigation, it represents a promising area of research.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1_nrf2 Keap1-Nrf2 Complex ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination Basal State nrf2_free Nrf2 (dissociated) keap1_nrf2->nrf2_free Dissociation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation selinadienone This compound (Hypothesized) selinadienone->keap1_nrf2 Inhibition? are ARE (Antioxidant Response Element) nrf2_nuc->are maf Maf maf->are antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes

Caption: Hypothesized modulation of the Keap1-Nrf2-ARE pathway.

Conclusion

This technical guide provides a framework for the isolation and preliminary characterization of this compound from Atractylodes macrocephala. The detailed protocols and compiled data serve as a valuable resource for researchers and drug development professionals. Further investigation into the precise spectroscopic data, quantitative yield, and the biological activity of this compound, particularly its interaction with signaling pathways such as the Keap1-Nrf2-ARE pathway, is warranted to fully elucidate its therapeutic potential.

References

Selina-4(14),7(11)-dien-8-one: A Technical Guide to its Discovery, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selina-4(14),7(11)-dien-8-one is a naturally occurring sesquiterpenoid found in select medicinal plants. This technical guide provides a comprehensive overview of its discovery, methods for its isolation and characterization, and a summary of its known biological activities. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate further research and development of this compound. While specific signaling pathways for this compound are yet to be fully elucidated, this document provides insights into the biological context of this and structurally related compounds.

Introduction

This compound is a bicyclic sesquiterpene belonging to the eudesmane (B1671778) class of natural products.[1] These compounds are characterized by a decahydronaphthalene (B1670005) skeleton. First identified as a significant constituent in the essential oils of traditional medicinal plants, this compound has drawn interest for its potential pharmacological properties. This guide serves as a central repository of technical information regarding this compound, with a focus on its discovery and scientific characterization.

Discovery and Natural Occurrence

This compound has been identified as a key component in the essential oils of at least two notable plant species:

  • Atractylodes macrocephala Koidz (Asteraceae): The rhizomes of this plant, a staple in traditional Chinese medicine, are a known source of this sesquiterpene.[2]

  • Curcuma zedoaria (Christm.) Roscoe (Zingiberaceae): The essential oil hydrodistilled from the leaves of this plant, commonly known as white turmeric, contains this compound as a major constituent.[3] In one study, it was found to be one of the primary components of the leaf oil.

A structurally related compound, selina-4(14),7(11)-diene-8,9-diol, has also been isolated from a marine-derived Streptomyces sp., suggesting that microbial sources may also produce similar chemical scaffolds.[4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₅H₂₂OChemFaces
Molecular Weight218.34 g/mol ChemFaces
CAS Number54707-47-0ChemFaces
ClassSesquiterpenoid[1]

Experimental Protocols

Isolation of this compound from Plant Material

The following is a generalized protocol for the isolation of this compound from plant sources, based on methodologies reported for sesquiterpenes from Atractylodes macrocephala and Curcuma zedoaria.

4.1.1. Extraction

  • Plant Material Preparation: Air-dry the rhizomes of Atractylodes macrocephala or the leaves of Curcuma zedoaria and grind them into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material in 95% ethanol (B145695) at room temperature for an extended period (e.g., 7 days), with periodic agitation.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

4.1.2. Fractionation

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain the target compound, to column chromatography on silica (B1680970) gel.

  • Gradient Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC).

  • Further Purification: Combine fractions containing the compound of interest and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain pure this compound.

G Isolation Workflow for this compound plant_material Powdered Plant Material (Atractylodes macrocephala or Curcuma zedoaria) extraction Solvent Extraction (95% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions purification Further Purification (Prep-TLC or HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound

A generalized workflow for the isolation of this compound.
Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a mass selective detector.

  • Column: A capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.

  • Identification: The mass spectrum of the compound is compared with data from spectral libraries (e.g., NIST, Wiley) and with published data.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a specific frequency for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Spectra Recorded: ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC to establish the complete structure and stereochemistry.

Quantitative Data

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on published data for closely related compounds and its known structure. Note: Detailed, experimentally verified NMR data for this specific compound were not available in the public domain at the time of this writing and should be determined empirically.

Table 1: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon No.Predicted Chemical Shift (δ)
1~35-45
2~20-30
3~30-40
4~150-160
5~40-50
6~25-35
7~130-140
8~195-205
9~45-55
10~35-45
11~120-130
12~20-25
13~20-25
14~105-115
15~15-20

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton(s)Predicted Chemical Shift (δ)Multiplicity
H-14a, H-14b~4.7-5.0s, s
H-12, H-13~1.7-1.9s, s
H-15~0.9-1.1s

Table 3: Mass Spectrometry Data for this compound

m/zRelative IntensityFragment
218[M]⁺Molecular Ion
.........

Note: The fragmentation pattern would need to be determined experimentally.

Biological Activity

While specific biological activity data for pure this compound is limited in publicly available literature, the essential oils in which it is a major component, and structurally similar compounds, have demonstrated notable bioactivities.

The essential oil of Curcuma zedoaria has been reported to possess antimicrobial and cytotoxic properties. For instance, it has shown activity against various bacteria and has been found to inhibit the proliferation of human promyelocytic leukemia HL-60 cells.

A structurally related compound, selina-1,3,7(11)-trien-8-one, isolated from Eugenia uniflora, has been evaluated for its cytotoxic effects on different human cell lines. While it did not show significant free-radical scavenging activity, it exhibited pro-oxidative effects and cytotoxicity against normal human lung fibroblast (IMR90) cells.[5][6]

Studies on other sesquiterpenes isolated from Atractylodes macrocephala have demonstrated anti-inflammatory activity, suggesting a potential area of investigation for this compound.[7]

G Potential Bioactivities of this compound compound This compound source_cz Curcuma zedoaria Essential Oil compound->source_cz major component activity_antimicrobial Antimicrobial Activity source_cz->activity_antimicrobial activity_cytotoxic Cytotoxic Activity source_cz->activity_cytotoxic source_am Atractylodes macrocephala Extracts activity_anti_inflammatory Anti-inflammatory Activity (Potential) source_am->activity_anti_inflammatory related_compound Structurally Similar Sesquiterpenes related_compound->activity_cytotoxic

References

Technical Guide: Chemical and Biological Properties of Selina-4(14),7(11)-dien-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selina-4(14),7(11)-dien-8-one is a naturally occurring sesquiterpenoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known chemical and biological properties of this compound, with a focus on its isolation, characterization, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

This compound has been isolated from the rhizomes of Atractylodes macrocephala, a plant with a history of use in traditional medicine.[1][2][3] Emerging research has highlighted its role in significant cellular signaling pathways, suggesting its potential as a lead compound for further investigation.

Chemical Properties

This compound belongs to the eudesmane (B1671778) class of sesquiterpenoids. Its chemical structure is characterized by a bicyclic carbon skeleton with two exocyclic double bonds and a ketone functional group.

PropertyValueSource
Molecular Formula C₁₅H₂₂O[2][3]
Molecular Weight 218.33 g/mol [2][3]
Class Sesquiterpenoid[1][2][3]
Natural Source Atractylodes macrocephala Rhizoma[1][2][3]

Biological Activities and Signaling Pathways

This compound has been demonstrated to exhibit at least two significant biological activities: regulation of the Keap1-Nrf2-ARE pathway and inhibition of melanogenesis.

Regulation of the Keap1-Nrf2-ARE Signaling Pathway

The Keap1-Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.

This compound has been shown to have a regulatory effect on this pathway, suggesting its potential as a modulator of cellular antioxidant responses.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 interacts with Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Ub Ubiquitin Keap1->Ub facilitates ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Maf Maf Nrf2_n->Maf heterodimerizes with ARE ARE Nrf2_n->ARE binds to Maf->ARE binds to Genes Cytoprotective Genes ARE->Genes activates transcription Melanogenesis_Pathway cluster_enzymes Melanogenic Enzymes Signaling Cascades (e.g., cAMP) Signaling Cascades (e.g., cAMP) MITF MITF Signaling Cascades (e.g., cAMP)->MITF activate TYR Tyrosinase (TYR) MITF->TYR upregulates TRP1 TRP1 MITF->TRP1 upregulates TRP2 TRP2 MITF->TRP2 upregulates This compound This compound This compound->MITF inhibits expression/activity Melanin Melanin TYR->Melanin synthesis TRP1->Melanin synthesis TRP2->Melanin synthesis

References

Spectroscopic and Structural Elucidation of Selina-4(14),7(11)-dien-8-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selina-4(14),7(11)-dien-8-one is a sesquiterpenoid, a class of naturally occurring organic compounds, that has been isolated from medicinal plants such as Atractylodes Macrocephala Rhizoma. Sesquiterpenoids are of significant interest to the pharmaceutical and fragrance industries due to their diverse biological activities and complex chemical structures. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the characterization of selinane-type sesquiterpenoids.

While a complete set of publicly available spectroscopic data for this compound is not readily found in the current body of scientific literature, this guide will present a detailed analysis of the closely related compound, selina-1,3,7(11)-trien-8-one , for which extensive spectroscopic data has been published. This information serves as a valuable reference and a methodological template for researchers working on the isolation and characterization of this compound and other similar natural products.

Spectroscopic Data

The structural elucidation of natural products like this compound relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Below are the tabulated spectroscopic data for the related compound, selina-1,3,7(11)-trien-8-one.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data for Selina-1,3,7(11)-trien-8-one

The ¹H and ¹³C NMR data for selina-1,3,7(11)-trien-8-one, recorded in CDCl₃, are summarized below. This data is critical for the assignment of the carbon skeleton and the position of functional groups.

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Selina-1,3,7(11)-trien-8-one

Position¹³C (δc)¹H (δH, mult., J in Hz)
1124.35.85 (d, 9.5)
2127.75.76 (dd, 9.4, 5.3)
3136.16.02 (d, 7.7)
4125.2-
550.12.65 (m)
623.51.80 (m), 1.95 (m)
7148.9-
8203.9-
940.52.30 (d, 14.5), 2.47 (d, 14.5)
1041.3-
11121.2-
1221.71.79 (s) or 1.94 (d, 1.6)
1322.61.94 (d, 1.6) or 1.79 (s)
1426.71.04 (s)
1517.91.85 (s)

Data adapted from a study on the constituents of Eugenia uniflora leaf essential oil.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its molecular formula and identifying structural motifs. For a compound with the molecular formula C₁₅H₂₂O, such as this compound, the expected molecular weight is approximately 218.33 g/mol .

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (relative intensity)Interpretation
218[M]⁺ (Molecular Ion)
203[M - CH₃]⁺
175[M - C₃H₇]⁺
161Retro-Diels-Alder fragmentation
133Further fragmentation
105Characteristic fragment
91Tropylium ion
Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. For a ketone like this compound, the most characteristic absorption would be the carbonyl (C=O) stretch.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
~2950C-HAlkane C-H stretching
~1670C=Oα,β-unsaturated ketone C=O stretching
~1640C=CAlkene C=C stretching
~1450C-HC-H bending

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals with the compound's protons.

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments : To establish connectivity, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Mass Spectrometry
  • Sample Introduction : The purified compound can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). GC-MS is often suitable for volatile compounds like sesquiterpenoids.

  • Ionization : Electron Ionization (EI) is a common method for GC-MS, typically at 70 eV, which provides a characteristic fragmentation pattern. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to observe the molecular ion.

  • Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For liquid samples or solutions, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure solvent) is recorded and automatically subtracted from the sample spectrum.

  • Data Interpretation : The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Atractylodes Rhizoma) extraction Solvent Extraction (e.g., Ethanol, Hexane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (Column, HPLC) crude_extract->chromatography pure_compound Pure Compound (this compound) chromatography->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRMS, GC-MS) pure_compound->ms ir IR Spectroscopy pure_compound->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure Final Structure data_analysis->structure

Caption: Experimental workflow for the isolation and structural elucidation of a natural product.

This comprehensive workflow, from the initial extraction from a natural source to the final determination of the chemical structure through various spectroscopic techniques, represents a standard approach in natural product chemistry and drug discovery.

Biosynthesis of Selina-4(14),7(11)-dien-8-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of Selina-4(14),7(11)-dien-8-one, a sesquiterpenoid of interest found in medicinal plants such as Atractylodes macrocephala and Eugenia uniflora. This document outlines the key enzymatic steps, from the universal precursor farnesyl pyrophosphate (FPP) to the final oxidized product. It includes putative enzyme classes involved, detailed experimental protocols for their characterization, and representative quantitative data. Visual diagrams of the pathway and experimental workflows are provided to facilitate understanding. This guide is intended to serve as a valuable resource for researchers investigating the biosynthesis of sesquiterpenoids and exploring their potential for drug development.

Introduction

This compound is a bicyclic sesquiterpenoid that has garnered attention for its potential biological activities. As a member of the vast family of terpenoids, its biosynthesis originates from the isoprenoid pathway. Understanding the intricate enzymatic machinery responsible for its production is crucial for metabolic engineering efforts aimed at enhancing its yield in natural or heterologous systems, and for the discovery of novel biocatalysts for synthetic chemistry. This guide delineates the proposed biosynthetic route to this compound, focusing on the key enzyme families: sesquiterpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs).

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed in two main stages: the cyclization of a linear precursor to form the characteristic selinane skeleton, followed by a specific oxidation event.

Stage 1: Cyclization of Farnesyl Pyrophosphate (FPP)

All sesquiterpenes are derived from the C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP).[1] The initial and often rate-limiting step in the biosynthesis of the selinane skeleton is the cyclization of FPP, catalyzed by a specific sesquiterpene synthase (TPS) , likely a selinadiene synthase . This enzyme facilitates a complex carbocation-mediated cascade of reactions, leading to the formation of a selinadiene intermediate. While the exact intermediate has not been definitively identified for this pathway, a plausible candidate is a selina-diene such as selina-4(15),7(11)-diene.

Stage 2: Oxidation of the Selinadiene Intermediate

Following the formation of the bicyclic selinadiene skeleton, a subsequent oxidation reaction is required to introduce the ketone functional group at the C-8 position. This transformation is characteristic of cytochrome P450 monooxygenases (CYPs) , a versatile class of enzymes known for their role in the functionalization of terpene scaffolds.[2][3] A specific sesquiterpene C-8 oxidase would catalyze the hydroxylation of the selinadiene intermediate at the C-8 position, which may then be further oxidized to the ketone, or the ketone may be formed directly.

The proposed biosynthetic pathway is depicted in the following diagram:

Biosynthesis of this compound FPP Farnesyl Pyrophosphate (FPP) Selinadiene Selina-4(14),7(11)-diene (Putative Intermediate) FPP->Selinadiene Selinadiene Synthase (TPS) Final_Product This compound Selinadiene->Final_Product Sesquiterpene C-8 Oxidase (Cytochrome P450)

Figure 1: Proposed biosynthetic pathway of this compound.

Key Enzyme Classes and Quantitative Data

Sesquiterpene Synthases (TPS)

Sesquiterpene synthases are responsible for the remarkable diversity of sesquiterpene skeletons. The specific selinadiene synthase involved in this pathway would belong to the terpene synthase family (EC 4.2.3.x). The kinetic parameters of these enzymes can vary significantly depending on the specific enzyme and substrate. Below is a table summarizing representative kinetic data for plant sesquiterpene synthases.

Enzyme (Source Organism)SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)Reference
Kunzeaol synthase (TgTPS2) (Thapsia garganica)FPP0.550.290.53[4][5]
δ-Selinene synthase (Arabidopsis thaliana)FPP1.20.030.025
Germacrene A synthase (Cichorium intybus)FPP0.80.050.063

Note: Data for the specific selinadiene synthase involved in this compound biosynthesis is not yet available. The values presented are for illustrative purposes.

Cytochrome P450 Monooxygenases (CYPs)

Cytochrome P450s are heme-thiolate proteins that catalyze a wide range of oxidative reactions. The putative sesquiterpene C-8 oxidase in this pathway would likely be a member of the CYP71 or a related clan, which are commonly involved in the oxidation of sesquiterpenoids in plants.[6] The kinetic parameters for these enzymes are crucial for understanding pathway flux. A representative table of kinetic data for plant CYPs involved in terpenoid biosynthesis is provided below.

Enzyme (Source Organism)SubstrateK_m (µM)k_cat (min⁻¹)k_cat/K_m (min⁻¹µM⁻¹)Reference
Amorphadiene-12-hydroxylase (CYP71AV1) (Artemisia annua)Amorphadiene5.28.51.63
Costunolide synthase (CYP71BL2) (Lactuca sativa)Germacrene A acid~10--
Pre-β-santalene-12-hydroxylase (Santalum album)Pre-β-santalene1.512.38.2

Note: Kinetic data for the specific C-8 oxidase is not available. The presented data are for analogous enzymes.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Identification and Cloning of Candidate Genes

A common workflow for identifying candidate genes is through transcriptomic analysis of the source organism.

Gene Identification Workflow cluster_0 Transcriptome Analysis cluster_1 Gene Cloning Plant_Tissue Plant Tissue (e.g., Atractylodes rhizome) RNA_Seq RNA Sequencing Plant_Tissue->RNA_Seq De_Novo_Assembly De Novo Transcriptome Assembly RNA_Seq->De_Novo_Assembly Annotation Functional Annotation (BLAST, KEGG) De_Novo_Assembly->Annotation Candidate_Genes Candidate TPS and CYP Genes Annotation->Candidate_Genes RT_PCR RT-PCR Amplification Candidate_Genes->RT_PCR Vector Cloning into Expression Vector RT_PCR->Vector Sequencing Sequence Verification Vector->Sequencing

Figure 2: Workflow for candidate gene identification and cloning.

Protocol:

  • RNA Extraction and Sequencing: Extract total RNA from the relevant tissue of Atractylodes macrocephala or Eugenia uniflora where this compound is abundant. Perform high-throughput RNA sequencing (RNA-Seq).

  • Transcriptome Assembly and Annotation: Assemble the sequencing reads de novo to generate a transcriptome. Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, KEGG) to identify putative terpene synthase and cytochrome P450 genes.

  • Gene Cloning: Design gene-specific primers based on the candidate gene sequences. Amplify the full-length coding sequences from cDNA using reverse transcription-polymerase chain reaction (RT-PCR). Clone the amplified genes into suitable expression vectors (e.g., for yeast or E. coli expression).

Functional Characterization of Sesquiterpene Synthase (TPS)

Heterologous expression in a microbial host is a standard method for characterizing the function of terpene synthases.

Protocol:

  • Heterologous Expression: Transform a suitable host organism, such as Saccharomyces cerevisiae (yeast) engineered for enhanced FPP production, with the expression vector containing the candidate TPS gene.[7]

  • Cultivation and Induction: Grow the transformed yeast in an appropriate medium. Induce gene expression as required by the vector system.

  • Product Extraction: Extract the sesquiterpene products from the culture. A common method is to use an organic solvent overlay (e.g., dodecane) during cultivation to capture volatile products.

  • GC-MS Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the produced sesquiterpenes. Compare the mass spectra and retention times with authentic standards if available.[8]

Functional Characterization of Cytochrome P450 (CYP)

Co-expression of the candidate CYP with the characterized TPS in a heterologous system allows for the reconstitution of the oxidative step.

Protocol:

  • Co-expression: Co-transform yeast with the expression vectors for both the selinadiene synthase and the candidate CYP, along with a cytochrome P450 reductase (CPR) which is essential for CYP activity.

  • Cultivation and Product Analysis: Cultivate the co-transformed yeast and extract the products as described for the TPS characterization.

  • LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect the oxidized products.[9] The expected product, this compound, can be identified by its mass-to-charge ratio and fragmentation pattern.

  • Enzyme Assays: For quantitative analysis, perform in vitro assays using microsomal fractions prepared from the recombinant yeast. Incubate the microsomes with the selinadiene substrate and NADPH, and quantify the product formation over time.[10]

Enzyme Characterization Workflow cluster_TPS TPS Characterization cluster_CYP CYP Characterization TPS_Expression Heterologous Expression of TPS in Yeast TPS_Culture Yeast Culture with Solvent Overlay TPS_Expression->TPS_Culture TPS_Extraction Solvent Extraction TPS_Culture->TPS_Extraction GC_MS GC-MS Analysis TPS_Extraction->GC_MS CYP_Coexpression Co-expression of TPS, CYP, and CPR in Yeast CYP_Culture Yeast Culture CYP_Coexpression->CYP_Culture CYP_Extraction Product Extraction CYP_Culture->CYP_Extraction LC_MS LC-MS/MS Analysis CYP_Extraction->LC_MS

Figure 3: General workflow for the functional characterization of candidate enzymes.

Conclusion

The biosynthesis of this compound is proposed to be a two-step process involving a selinadiene synthase and a cytochrome P450 monooxygenase. While the specific enzymes from Atractylodes macrocephala and Eugenia uniflora remain to be definitively identified and characterized, this guide provides a solid framework for their discovery and functional analysis. The outlined protocols and representative data serve as a valuable starting point for researchers aiming to elucidate this pathway, which will be instrumental for future metabolic engineering and drug development efforts centered on this promising sesquiterpenoid. Further research, including transcriptomic analysis coupled with functional genomics, will be key to fully unraveling the molecular details of this compound biosynthesis.

References

"Selina-4(14),7(11)-dien-8-one" CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selina-4(14),7(11)-dien-8-one is a sesquiterpenoid of significant interest, primarily isolated from medicinal plants such as Atractylodes macrocephala and Curcuma zedoaria. This technical guide provides a comprehensive overview of its chemical identity, biological activities, and the experimental protocols relevant to its study. The primary reported biological activity of this compound is its inhibitory effect on melanogenesis, suggesting its potential as a skin-lightening agent. This document outlines the known information regarding its mechanism of action and provides detailed methodologies for its isolation and bio-evaluation.

Chemical Identity and Structure

This compound is a bicyclic sesquiterpene with a molecular formula of C15H22O.[1]

IdentifierValue
IUPAC Name (4aR,5R)-4a,5-dimethyl-3-(propan-2-ylidene)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
Synonyms Selina-4(15),7(11)-dien-8-one
CAS Number 54707-47-0[2]
Molecular Formula C15H22O[1]
Molecular Weight 218.33 g/mol [1]

Chemical Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Physicochemical and Spectroscopic Data

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the carbonyl group.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Biological Activity and Quantitative Data

The most well-documented biological activity of this compound is its inhibitory effect on melanogenesis. Research has shown that it can reduce melanin (B1238610) synthesis in melan-a cells without significant cytotoxicity. The mechanism for this is attributed to the downregulation of key melanogenic enzymes.

Note: Specific quantitative data, such as IC50 values, from primary literature are not available in the accessed abstracts. The tables below summarize the qualitative findings.

Table 1: Summary of Effects on Melanogenesis

ParameterCell LineObserved EffectReference
Melanin Synthesismelan-a cellsDramatic reductionHuh et al., 2009
Cytotoxicitymelan-a cellsNo apparent cytotoxicityHuh et al., 2009

Table 2: Effects on Melanogenic Enzyme Activity and Expression

Target EnzymeAssay TypeObserved EffectReference
TyrosinaseCell-free activity assayNo direct inhibitionHuh et al., 2009
TyrosinaseCellular activity assayDecreased activityHuh et al., 2009
TyrosinaseProtein expressionReduced expressionHuh et al., 2009
TRP-1Protein expressionReduced expressionHuh et al., 2009
TRP-2Protein expressionReduced expressionHuh et al., 2009

Experimental Protocols

Bioactivity-Guided Isolation from Atractylodes Rhizoma Alba

A general protocol for the isolation of this compound from Atractylodes Rhizoma Alba using bioactivity-guided fractionation is outlined below. The guiding bioassay would be an in vitro melanogenesis inhibition assay.

G Workflow for Bioactivity-Guided Isolation start Dried Atractylodes Rhizoma Alba extraction Extraction with organic solvent (e.g., Methanol or Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->fractionation hexane_fr Hexane Fraction fractionation->hexane_fr ea_fr Ethyl Acetate Fraction fractionation->ea_fr water_fr Aqueous Fraction fractionation->water_fr bioassay1 Melanogenesis Inhibition Assay hexane_fr->bioassay1 ea_fr->bioassay1 water_fr->bioassay1 active_fraction Identify Most Active Fraction (e.g., Ethyl Acetate) bioassay1->active_fraction chromatography1 Silica Gel Column Chromatography active_fraction->chromatography1 subfractions Collect Sub-fractions (F1, F2, F3...) chromatography1->subfractions bioassay2 Melanogenesis Inhibition Assay on Sub-fractions subfractions->bioassay2 active_subfraction Pool Active Sub-fractions bioassay2->active_subfraction chromatography2 Preparative HPLC active_subfraction->chromatography2 pure_compound Pure this compound chromatography2->pure_compound structure_elucidation Structural Elucidation (NMR, MS, IR) pure_compound->structure_elucidation

Caption: Workflow for the bioactivity-guided isolation of this compound.

Melanin Content Assay in Melan-a Cells
  • Cell Culture: Culture melan-a cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 200 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with varying concentrations of this compound for a specified period (e.g., 72 hours).

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in 1 N NaOH containing 10% DMSO.

  • Measurement: Incubate the lysate at 80°C for 1 hour to solubilize the melanin. Measure the absorbance of the supernatant at 405 nm using a microplate reader.

  • Normalization: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay. Normalize the melanin content to the total protein concentration.

Western Blot Analysis for Melanogenic Enzymes
  • Cell Culture and Treatment: Culture and treat melan-a cells with this compound as described for the melanin content assay.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathway

The inhibitory effect of this compound on melanogenesis is mediated by the downregulation of key melanogenic enzymes. This suggests an upstream regulatory mechanism, potentially involving the microphthalmia-associated transcription factor (MITF), which is a master regulator of these enzymes.

G Proposed Signaling Pathway of Melanogenesis Inhibition compound This compound upstream Upstream Signaling (e.g., MITF regulation) compound->upstream tyrosinase Tyrosinase Gene/Protein upstream->tyrosinase trp1 TRP-1 Gene/Protein upstream->trp1 trp2 TRP-2 Gene/Protein upstream->trp2 melanin Melanin Synthesis tyrosinase->melanin trp1->melanin trp2->melanin

Caption: Proposed mechanism of melanogenesis inhibition by this compound.

Conclusion

This compound is a promising natural product with demonstrated bioactivity against melanin production. Its mechanism of action, involving the downregulation of key melanogenic enzymes, makes it a candidate for further investigation in the fields of dermatology and cosmetology. This guide provides the foundational information and experimental frameworks necessary for researchers to undertake further studies on this compound. Future research should focus on obtaining detailed spectroscopic data, elucidating the precise upstream signaling targets, and evaluating its efficacy and safety in more complex models.

References

The Potent Bioactivity of Sesquiterpenoids from Curcuma zedoaria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse pharmacological activities of sesquiterpenoids derived from the rhizomes of Curcuma zedoaria (white turmeric). This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the anti-inflammatory, cytotoxic, antimicrobial, antioxidant, and anti-diabetic properties of these compounds.

The rhizome of Curcuma zedoaria, a perennial herb belonging to the Zingiberaceae family, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including inflammation, menstrual disorders, and cancer.[1][2] Modern phytochemical investigations have revealed that the therapeutic effects of this plant are largely attributable to its rich content of sesquiterpenoids.[2] This technical guide provides a detailed overview of the biological activities of these compounds, supported by quantitative data, experimental methodologies, and pathway diagrams to facilitate further research and drug discovery.

Anti-inflammatory Activity

Several sesquiterpenoids isolated from Curcuma zedoaria have demonstrated significant anti-inflammatory effects. Notably, furanodiene (B1217673) and furanodienone (B1239088) suppressed 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mouse ears by 75% and 53%, respectively, at a dose of 1.0 µmol, with their activity being comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[3][4] Other sesquiterpenes, such as dehydrocurdione (B1237751), have also been reported to inhibit acute inflammation.[5] The anti-inflammatory action of these compounds is, in part, mediated through the inhibition of key inflammatory mediators. For instance, procurcumenol (B1207102) and epiprocurcumenol (B1250182) have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[6][7]

Quantitative Data for Anti-inflammatory Activity
SesquiterpenoidAssayResultsReference
FuranodieneTPA-induced mouse ear edema75% inhibition at 1.0 µmol[3][4]
FuranodienoneTPA-induced mouse ear edema53% inhibition at 1.0 µmol[3][4]
ProcurcumenolTNF-α inhibition in LPS-activated macrophagesIC50: 310.5 µM[6]
ProcurcumenolNO inhibition in LPS-activated macrophagesIC50: 75 µM[7]
EpiprocurcumenolNO inhibition in LPS-activated macrophagesIC50: 77 µM[7]
Experimental Protocol: TPA-Induced Mouse Ear Edema Assay

This assay is a standard in vivo model for screening topical anti-inflammatory agents. A solution of TPA in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of a mouse's ear to induce an inflammatory response, characterized by edema (swelling). The test compounds are applied topically, typically along with the TPA. After a specific period (e.g., 4-6 hours), the mouse is euthanized, and a standard-sized punch biopsy is taken from both the treated and untreated ears. The difference in weight between the two biopsies is a measure of the edema, and the percentage inhibition by the test compound is calculated relative to a control group that received only TPA.[3][5]

TPA_Induced_Inflammation_Workflow TPA TPA Application (to mouse ear) Inflammation Induction of Inflammation & Edema TPA->Inflammation Compound Test Sesquiterpenoid Application Compound->Inflammation Biopsy Ear Punch Biopsy (after 4-6 hours) Inflammation->Biopsy Weighing Weighing of Biopsies (Treated vs. Control) Biopsy->Weighing Analysis Calculation of % Inhibition Weighing->Analysis

Workflow for the TPA-induced mouse ear edema assay.

Cytotoxic Activity

The cytotoxic potential of sesquiterpenoids from Curcuma zedoaria against various cancer cell lines is a significant area of research, supporting the plant's traditional use in cancer treatment.[1][8] Compounds such as curcumenol (B1669339), 4,8-dioxo-6β-methoxy-7α,11-epoxycarabrane, and zedoarofuran (B1641401) have exhibited cytotoxic effects against human gastric cancer AGS cells.[8] Curcumenone and curcumenol have also shown potent antiproliferative activity against the MCF-7 breast cancer cell line.[9] Furthermore, curcuzedoalide has been identified as a potent inducer of apoptosis in AGS cells, acting through the activation of caspases.[10]

Quantitative Data for Cytotoxic Activity
SesquiterpenoidCell LineIC50 ValueReference
CurcumenolGastric cancer (AGS)212-392 µM[8]
4,8-dioxo-6β-methoxy-7α,11-epoxycarabraneGastric cancer (AGS)212-392 µM[8]
ZedoarofuranGastric cancer (AGS)212-392 µM[8]
CurcumenoneMouse myelomonocytic leukemia (WEHI-3)25.6 µM[1]
CurcumenonePromyelocytic human leukemia (HL-60)106.8 µM[1]
CurcuzedoalideGastric cancer (AGS)125.11 ± 2.77 µM[10]
CurdioneHuman lung cancer (A549)9.01 ± 1.52 μM[11]
CurdioneHuman breast cancer (MCF-7)10.98 ± 1.76 μM[11]
ZederoneHuman lung cancer (A549)6.18 ± 1.06 μM[11]
ZederoneHuman breast cancer (MCF-7)6.82 ± 1.09 μM[11]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test sesquiterpenoids for a specified period (e.g., 24, 48, or 72 hours). Following treatment, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8][11]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding Seed cancer cells in 96-well plate Incubation1 Incubate for 24h (for cell adherence) Cell_Seeding->Incubation1 Treatment Add various concentrations of sesquiterpenoids Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (formazan formation) MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance Measure absorbance at ~570nm Solubilization->Absorbance Analysis Analysis Absorbance->Analysis Calculate IC50

Workflow for the MTT cell viability assay.

Apoptosis_Pathway cluster_caspase_cascade Caspase Activation Cascade Curcuzedoalide Curcuzedoalide Caspase8 Caspase-8 Curcuzedoalide->Caspase8 activates Caspase9 Caspase-9 Curcuzedoalide->Caspase9 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Proposed apoptotic pathway induced by curcuzedoalide.

Antimicrobial and Antifungal Activity

Extracts from Curcuma zedoaria have demonstrated broad-spectrum antimicrobial activity.[12] While studies specifically isolating the antimicrobial effects of individual sesquiterpenoids are less common, the essential oil, rich in these compounds, has shown inhibitory effects against various bacteria and fungi.[13] For instance, different extracts of C. zedoaria have shown minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.15 mg/ml against several microbial strains.[12]

Quantitative Data for Antimicrobial Activity
ExtractMicrobial Strain(s)MIC Value (mg/ml)Reference
Petroleum ether, hexane, chloroform, acetone, and ethanol (B145695) extractsVarious bacteria and fungi0.01 - 0.15[12]
Experimental Protocol: Broth Dilution Method for MIC Determination

The broth dilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. A serial dilution of the test compound (e.g., a sesquiterpenoid-rich extract) is prepared in a liquid growth medium in test tubes or a 96-well microtiter plate. Each tube or well is then inoculated with a standardized suspension of the test microorganism. A positive control (medium with microorganism, no compound) and a negative control (medium with compound, no microorganism) are also included. The tubes/plates are incubated under appropriate conditions for the microorganism to grow. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Antioxidant and Neuroprotective Effects

Several sesquiterpenoids from Curcuma zedoaria possess notable antioxidant and neuroprotective properties. In an oxygen radical antioxidant capacity (ORAC) assay, compounds such as dehydrocurdione, procurcumenol, isoprocurcumenol, and germacrone (B1671451) showed strong antioxidant activity.[14] This antioxidant capacity is linked to neuroprotective effects. For example, curcumenol and dehydrocurdione provided 100% protection to NG108-15 neuroblastoma-glioma hybrid cells against hydrogen peroxide-induced oxidative stress at concentrations of 4 µM and 10 µM, respectively.[14]

Quantitative Data for Antioxidant and Neuroprotective Activity
SesquiterpenoidAssayResultsReference
CurcumenolNeuroprotection in NG108-15 cells100% protection at 4 µM[14]
DehydrocurdioneNeuroprotection in NG108-15 cells100% protection at 10 µM[14]
ProcurcumenolNeuroprotection in NG108-15 cells80-90% protection[14]
IsoprocurcumenolNeuroprotection in NG108-15 cells80-90% protection[14]
GermacroneNeuroprotection in NG108-15 cells80-90% protection[14]
Ethanolic ExtractDPPH radical scavengingEC50: 150.00 ± 10.00 µg/mL[15]
Ethanolic ExtractABTS radical scavengingEC50: 110.00 ± 5.21 µg/mL[15]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds. DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorption maximum. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The change in absorbance is measured spectrophotometrically. A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound. After a short incubation period, the absorbance is read. The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[13][15]

α-Glucosidase Inhibitory Activity

Certain sesquiterpenoids from Curcuma zedoaria have also been investigated for their potential in managing type 2 diabetes by inhibiting carbohydrate-digesting enzymes. Zederone, for instance, exhibited a mild inhibitory effect on α-glucosidase with an IC50 value of 99.45 ± 0.50 μg/mL.[16] This activity suggests a potential role for these compounds in modulating postprandial hyperglycemia.

Quantitative Data for α-Glucosidase Inhibitory Activity
SesquiterpenoidAssayIC50 Value (µg/mL)Reference
Zederoneα-glucosidase inhibition99.45 ± 0.50[16]
Neoprocurcumenolα-glucosidase inhibition224.00 ± 6.55[16]
Curcumalactoneα-glucosidase inhibition249.14 ± 8.03[16]
Experimental Protocol: α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. The assay is typically performed in a 96-well plate. A mixture containing the α-glucosidase enzyme and the test compound at various concentrations is pre-incubated. The reaction is then initiated by adding a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product that can be quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm). The inhibitory activity of the test compound is determined by comparing the rate of p-nitrophenol formation in the presence of the compound to that of a control without the inhibitor. The IC50 value is then calculated.[16]

Conclusion

The sesquiterpenoids isolated from Curcuma zedoaria exhibit a remarkable range of biological activities, including potent anti-inflammatory, cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects. The data and experimental protocols summarized in this technical guide underscore the significant therapeutic potential of these natural compounds. Further research into the mechanisms of action, structure-activity relationships, and in vivo efficacy of these sesquiterpenoids is warranted to fully realize their potential in the development of novel pharmaceuticals for a variety of human diseases.

References

An In-depth Technical Guide to Selina-4(14),7(11)-dien-8-one: From Isolation to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid Selina-4(14),7(11)-dien-8-one, a natural product with promising pharmacological potential. This document details its natural sources, isolation procedures, spectroscopic characterization, and known biological activities, with a focus on its mechanisms of action in melanogenesis inhibition and modulation of the Keap1-Nrf2-ARE pathway.

Chemical Structure and Properties

This compound is a bicyclic sesquiterpenoid belonging to the eudesmane (B1671778) class of natural products. Its chemical structure is characterized by a decahydronaphthalene (B1670005) core with two exocyclic double bonds and a ketone functional group.

PropertyValueSource
Molecular Formula C₁₅H₂₂O
Molecular Weight 218.33 g/mol [1]
Class Sesquiterpenoid

Natural Occurrences

This compound has been isolated from several plant species, most notably:

  • Rhizomes of Atractylodes macrocephala Koidz. (Baizhu)[1][2][3][4]

  • Leaves of Curcuma zedoaria (Christm.) Rosc. (White Turmeric)[5]

Experimental Protocols

Bioactivity-Guided Isolation from Atractylodes Rhizoma Alba

A key method for obtaining this compound is through bioactivity-guided fractionation, specifically targeting melanogenesis inhibition.[2][3]

Protocol:

  • Extraction: The dried rhizomes of Atractylodes Rhizoma Alba are extracted with a suitable solvent, such as ethanol.

  • Fractionation: The crude extract is then subjected to a series of chromatographic separations. This typically involves partitioning between solvents of varying polarity, followed by column chromatography on silica (B1680970) gel and/or other stationary phases.

  • Bioassay: At each stage of fractionation, the resulting fractions are tested for their ability to inhibit melanin (B1238610) synthesis in a suitable cell line, such as B16 melanoma cells.

  • Isolation and Identification: The most active fractions are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound. The structure of the isolated compound is then confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[2][3]

G cluster_extraction Extraction cluster_fractionation Fractionation & Bioassay cluster_purification Purification & Identification A Dried Atractylodes Rhizoma Alba B Ethanol Extraction A->B C Crude Extract B->C D Solvent Partitioning C->D E Column Chromatography D->E F Melanogenesis Inhibition Assay E->F Test Fractions G Active Fractions F->G Identify H Preparative HPLC G->H I Pure this compound H->I J Spectroscopic Analysis (NMR, MS) I->J

Bioactivity-Guided Isolation Workflow.

Biological Activities and Mechanisms of Action

Inhibition of Melanogenesis

This compound has demonstrated significant potential as a skin-lightening agent by inhibiting melanin synthesis.[2][3]

Mechanism:

The compound does not directly inhibit the activity of tyrosinase in a cell-free system. Instead, it reduces the expression of key melanogenic enzymes within melanocytes:[2][3]

  • Tyrosinase (TYR)

  • Tyrosinase-related protein 1 (TRP-1)

  • Tyrosinase-related protein 2 (TRP-2)

This downregulation of melanogenic enzymes leads to a decrease in melanin production.

G Selina This compound Melanocytes Melanocytes Selina->Melanocytes Acts on Enzymes Expression of: - Tyrosinase - TRP-1 - TRP-2 Selina->Enzymes Reduces Melanocytes->Enzymes Normal Expression Melanin Melanin Synthesis Enzymes->Melanin Catalyzes Enzymes->Melanin Inhibition of

Mechanism of Melanogenesis Inhibition.
Modulation of the Keap1-Nrf2-ARE Pathway

Emerging evidence suggests that this compound may exert some of its biological effects through the Keap1-Nrf2-ARE signaling pathway. This pathway is a critical regulator of cellular defense against oxidative stress.

General Mechanism:

Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. In response to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.

While the precise mechanism of how this compound activates this pathway is still under investigation, it is hypothesized that as a Michael acceptor, it may react with cysteine residues on Keap1, leading to Nrf2 activation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Ubiquitination Keap1->Nrf2 Dissociation Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Cytoprotective Genes ARE->Genes Activates Transcription Selina This compound Selina->Keap1 Modifies?

References

Total Synthesis of Selina-4(14),7(11)-dien-8-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed total synthesis of Selina-4(14),7(11)-dien-8-one, a sesquiterpene found in various medicinal plants, including Atractylodes Macrocephala Rhizoma.[1] To date, a dedicated total synthesis for this specific natural product has not been reported in the scientific literature. This document, therefore, presents a comprehensive, proposed synthetic pathway based on established methodologies for the construction of the core eudesmane (B1671778) skeleton and the introduction of requisite functional groups. The synthesis leverages a stereoselective Robinson annulation to construct the decalin core, followed by strategic functionalization to yield the target molecule. Detailed experimental protocols, based on analogous transformations in the synthesis of related natural products, are provided. This guide is intended to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry interested in accessing this and structurally similar bioactive compounds.

Introduction

This compound is a member of the eudesmane class of sesquiterpenoids, a large family of natural products known for their diverse biological activities. While this compound has been isolated from natural sources, a scalable and efficient synthetic route would enable more thorough investigation of its pharmacological properties and facilitate the generation of analogs for structure-activity relationship (SAR) studies. The synthetic strategy detailed herein is designed to be robust and adaptable, providing a framework for the synthesis of other selinane-type sesquiterpenes.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences by disconnecting the two carbon-carbon double bonds and the ketone functionality to simplify the target molecule to its core decalin structure.

Retrosynthesis of this compound target This compound intermediate1 α,β-Unsaturated Ketone Intermediate target->intermediate1 [Allylic Oxidation, Wittig Reaction] intermediate2 β-Hydroxy Ketone intermediate1->intermediate2 [Aldol Condensation] intermediate3 Wieland-Miescher Ketone Analog intermediate2->intermediate3 [Michael Addition] starting_materials 2-Methylcyclohexane-1,3-dione & Methyl Vinyl Ketone intermediate3->starting_materials [Robinson Annulation]

Caption: Retrosynthetic analysis of this compound.

The primary disconnection points are the exocyclic methylene (B1212753) at C-4 and the endocyclic double bond at C-7, along with the C-8 ketone. This leads back to a key intermediate, a trans-fused decalinone, which can be accessed via a Robinson annulation reaction. The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[2][3][4][5][6]

Proposed Synthetic Pathway

The forward synthesis is proposed to proceed in four main stages:

  • Construction of the Decalin Core: A stereoselective Robinson annulation to form the fundamental trans-decalin framework.

  • Introduction of the C-4 Exocyclic Methylene Group: A Wittig reaction to install the key methylene functionality.

  • Formation of the α,β-Unsaturated Ketone: Introduction of the C-7(11) double bond through an allylic oxidation followed by elimination.

  • Final Ketone Installation: Oxidation of the allylic alcohol to the target enone.

Proposed Synthetic Pathway for this compound A 2-Methylcyclohexane-1,3-dione + Methyl Vinyl Ketone B Wieland-Miescher Ketone Analog A->B Robinson Annulation C Decalin-8-one B->C Catalytic Hydrogenation D 4-Methylene-decalin-8-one C->D Wittig Reaction E Allylic Alcohol Intermediate D->E Allylic Oxidation F This compound E->F Oxidation

References

Methodological & Application

Application Notes and Protocols for the Extraction of Selina-4(14),7(11)-dien-8-one from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selina-4(14),7(11)-dien-8-one is a sesquiterpenoid of significant interest due to its potential pharmacological activities. This compound is notably found in the rhizomes of Atractylodes macrocephala, a plant widely used in traditional Chinese medicine.[1][2][3] These application notes provide a detailed protocol for the extraction and isolation of this compound from Atractylodes macrocephala rhizomes, based on established methodologies for sesquiterpenoid extraction from this plant. The protocol is designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The chemical composition of the essential oil from Atractylodes macrocephala has been a subject of numerous studies. The primary methods for analysis involve steam distillation or solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6][7][8] While specific quantitative yields for this compound are not consistently reported across the literature, the following table summarizes the key sesquiterpenoid constituents identified in Atractylodes macrocephala rhizomes and the analytical methods employed.

Compound ClassKey Compounds IdentifiedPlant Material SourceExtraction/Analysis MethodReference
SesquiterpenoidsAtractylenolide I, II, IIIAtractylodes macrocephala rhizomesHPLC[9]
SesquiterpenoidsAtractylon, Hinesol, β-EudesmolAtractylodes macrocephala rhizomesNot specified[10]
SesquiterpenoidsAtractylenolactam A & BAtractylodes macrocephala rhizomes95% Ethanol (B145695) extraction, Column Chromatography, HPLC[11]
SesquiterpenoidsThis compoundAtractylodes macrocephala rhizomesNot specified[10]
Volatile Compounds49 volatile compounds identifiedAtractylodes macrocephala rhizomesStatic Headspace GC-MS (SHS-GC/MS)[4]

Experimental Protocols

This section details a comprehensive protocol for the extraction and isolation of this compound from the dried rhizomes of Atractylodes macrocephala. The methodology is a synthesized protocol based on common practices for isolating sesquiterpenoids from this plant material.[11]

Plant Material Preparation
  • Source: Dried rhizomes of Atractylodes macrocephala.

  • Preparation: Grind the dried rhizomes into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent: 95% Ethanol.

  • Procedure:

    • Macerate the powdered rhizomes in 95% ethanol at room temperature. A solid-to-solvent ratio of 1:5 to 1:10 (w/v) is recommended.

    • Allow the mixture to stand for 24-48 hours with occasional agitation.

    • Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Solvent Partitioning
  • Solvents: Ethyl acetate (B1210297) and Water.

  • Procedure:

    • Suspend the crude ethanol extract in water.

    • Partition the aqueous suspension with an equal volume of ethyl acetate in a separatory funnel.

    • Separate the ethyl acetate layer. Repeat the partitioning of the aqueous layer with ethyl acetate two more times.

    • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate soluble extract, which will be enriched with sesquiterpenoids.

Chromatographic Purification
  • Step 4.1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

    • Stationary Phase: Silica gel (100-200 mesh).

    • Mobile Phase: A gradient of petroleum ether and ethyl acetate.

    • Procedure:

      • Adsorb the ethyl acetate extract onto a small amount of silica gel.

      • Load the adsorbed sample onto a silica gel column packed with petroleum ether.

      • Elute the column with a stepwise gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

      • Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

      • Combine fractions with similar TLC profiles.

  • Step 4.2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

    • Column: A suitable preparative reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

    • Procedure:

      • Dissolve the fraction(s) from the silica gel column containing this compound in a suitable solvent (e.g., methanol).

      • Inject the sample into the preparative HPLC system.

      • Elute with an appropriate isocratic or gradient solvent system to separate the target compound from other closely related sesquiterpenoids.

      • Collect the peak corresponding to this compound.

      • Confirm the purity and identity of the isolated compound using analytical techniques such as GC-MS, NMR spectroscopy, and comparison with reference standards.

Mandatory Visualization

Extraction_Workflow Plant_Material Dried Atractylodes macrocephala Rhizomes Grinding Grinding Plant_Material->Grinding Powdered_Material Powdered Rhizomes Grinding->Powdered_Material Extraction Maceration with 95% Ethanol Powdered_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Partitioning Solvent Partitioning (Ethyl Acetate/Water) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Enriched_Fraction Enriched Sesquiterpenoid Fraction Column_Chromatography->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Workflow for the extraction and isolation of this compound.

Purification_Steps Start Crude Ethyl Acetate Extract Step1 Silica Gel Column Chromatography Start->Step1 Initial Separation Step2 Fraction Collection & TLC Analysis Step1->Step2 Monitoring Step3 Preparative HPLC Step2->Step3 Fine Purification End Isolated Pure Compound Step3->End Final Product

Caption: Logical relationship of the purification steps.

References

Application Notes and Protocols for the Purification of Selina-4(14),7(11)-dien-8-one using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selina-4(14),7(11)-dien-8-one is a sesquiterpene that has been isolated from natural sources such as Atractylodes Macrocephala Rhizoma[1]. As a member of the eudesmane (B1671778) class of sesquiterpenoids, this compound is of interest for its potential biological activities. This document provides a detailed protocol for the purification of this compound from a crude plant extract using silica (B1680970) gel column chromatography. The methodology is based on established principles for the separation of sesquiterpenoids from complex natural product mixtures[2][3].

Data Presentation

The purification process is monitored by Thin Layer Chromatography (TLC) and the purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) and spectroscopic methods. The following tables summarize the expected data from a typical purification run.

Table 1: Thin Layer Chromatography (TLC) Analysis of Column Fractions

Fraction NumbersMobile Phase (Hexane:EtOAc)Rf Value of Target CompoundObservations
1-1098:2-Non-polar impurities
11-1895:5-Mixture of less polar compounds
19-2890:100.45Target compound with minor impurities
29-3585:150.45High concentration of target compound
36-4580:20-More polar impurities

EtOAc: Ethyl Acetate (B1210297)

Table 2: Purification Summary

StepStarting Material (g)Purified Compound (mg)Yield (%)Purity by HPLC (%)
Crude Extract Fractionation10.0---
Silica Gel Column Chromatography2.5 (Ethyl Acetate Fraction)85.03.4>95

Experimental Protocols

This section details the methodology for the extraction and purification of this compound.

Protocol 1: Extraction and Liquid-Liquid Partitioning

This initial step is designed to extract a wide range of secondary metabolites from the plant material and then separate them into fractions with different polarities[2].

  • Extraction:

    • Air-dried and powdered rhizomes of Atractylodes macrocephala (1 kg) are macerated with 95% ethanol (B145695) (5 L) at room temperature for 72 hours.

    • The extraction process is repeated three times.

    • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

  • Suspension and Partitioning:

    • The crude extract is suspended in distilled water (1 L).

    • The aqueous suspension is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.

    • First, partition with petroleum ether (3 x 1 L) to remove non-polar compounds.

    • Next, partition the aqueous layer with ethyl acetate (3 x 1 L).

    • Finally, partition the remaining aqueous layer with n-butanol (3 x 1 L).

    • The petroleum ether, ethyl acetate, and n-butanol fractions are collected separately and concentrated using a rotary evaporator. The ethyl acetate fraction typically contains the target sesquiterpenoids.

Protocol 2: Silica Gel Column Chromatography

This is a standard method for the initial fractionation of crude extracts[2][3].

  • Materials:

    • Silica gel for column chromatography (60-120 mesh)

    • Glass column

    • Solvents: n-hexane, ethyl acetate (analytical grade)

    • Fraction collector

    • TLC plates (silica gel 60 F254)

  • Procedure:

    • Column Packing: A slurry of silica gel is prepared in n-hexane and carefully packed into a glass column (e.g., 5 cm diameter, 60 cm length).

    • Sample Loading: The dried ethyl acetate fraction (e.g., 2.5 g) is dissolved in a minimal amount of chloroform (B151607) or the initial mobile phase and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, impregnated silica is loaded onto the top of the packed column.

    • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. The elution can start with 100% n-hexane, followed by a stepwise increase in the concentration of ethyl acetate (e.g., 98:2, 95:5, 90:10, 85:15, 80:20, v/v).

    • Fraction Collection: The eluate is collected in fractions of a suitable volume (e.g., 20 mL) using a fraction collector.

    • TLC Analysis: The separation is monitored by analyzing the collected fractions using TLC. A small amount of each fraction is spotted on a TLC plate, developed in an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2), and visualized under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Pooling and Concentration: Fractions containing the target compound with a similar TLC profile are pooled together and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 3: Purity Assessment

The purity of the isolated compound is determined using HPLC.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 5 µm, 4.6 x 250 mm)

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

    • The purity is calculated based on the peak area of the target compound relative to the total peak area in the chromatogram.

Visualizations

Diagram 1: Experimental Workflow for Purification

cluster_extraction Extraction & Partitioning cluster_chromatography Column Chromatography cluster_analysis Analysis & Final Product plant_material Plant Material (Atractylodes macrocephala) extraction Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Petroleum Ether, Ethyl Acetate, n-Butanol Fractions partitioning->fractions sample_loading Sample Loading (Ethyl Acetate Fraction) fractions->sample_loading Select Ethyl Acetate Fraction column_prep Silica Gel Column Preparation column_prep->sample_loading elution Gradient Elution (Hexane:EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc TLC Analysis fraction_collection->tlc pooling Pooling of Pure Fractions tlc->pooling concentration Solvent Evaporation pooling->concentration final_product Purified this compound concentration->final_product

Caption: Workflow for the purification of this compound.

Diagram 2: Logical Relationships in Purification

start Crude Plant Extract step1 Principle Polarity-based Separation Technique Liquid-Liquid Partitioning start->step1:f0 Initial Fractionation step2 Principle Adsorption Chromatography Technique Silica Gel Column step1:f3->step2:f0 Further Purification step3 Principle Purity Assessment Technique TLC & HPLC step2:f3->step3:f0 Monitoring & Verification end Pure Selina-4(14),7(11)- dien-8-one step3:f3->end

Caption: Key principles and techniques in the purification process.

References

Application Notes & Protocols for the Quantification of Selina-4(14),7(11)-dien-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of the sesquiterpenoid Selina-4(14),7(11)-dien-8-one, a natural compound found in various medicinal plants, including Atractylodes macrocephala Rhizoma. The protocols outlined below are based on established analytical techniques and are intended to guide researchers in the accurate determination of this compound in plant extracts and other matrices.

Introduction

This compound is a bioactive sesquiterpenoid that has garnered interest for its potential pharmacological activities. Notably, it has been identified as a component with potential skin-whitening effects, possibly through the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis[1]. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and further investigation of its biological activities. This document details protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed High-Performance Liquid Chromatography (HPLC) method for its analysis.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of this compound and related sesquiterpenoids found in Atractylodes macrocephala Rhizoma, based on a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method. These parameters provide a benchmark for the expected performance of the analytical methods.

CompoundLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)RSD (%)
This compound0.5 - 100y = 25.43x + 1.230.99980.150.598.51.5
Atractylenolide II0.5 - 100y = 22.11x + 0.980.99970.180.699.21.3
Atractylenolide III0.5 - 100y = 20.54x + 1.150.99950.200.797.91.8
Atractylenolide VII0.5 - 100y = 28.76x + 1.540.99990.120.4101.11.1

Data adapted from a study on the quantification of sesquiterpenoids in Atractylodes Macrocephala Rhizoma by GC-FID. The regression equation is in the form of y = mx + c, where y is the peak area and x is the concentration.[2]

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a validated method for the simultaneous determination of four sesquiterpenoids, including this compound, in Atractylodes Macrocephala Rhizoma.[2]

1. Sample Preparation: Ultrasound-Assisted Extraction (UAE)

  • 1.1. Grind the dried plant material (e.g., Atractylodes macrocephala Rhizoma) to a fine powder (approximately 120 mesh).

  • 1.2. Accurately weigh 1.0 g of the powdered sample into a conical flask.

  • 1.3. Add 30 mL of chloroform (B151607) to the flask.

  • 1.4. Perform ultrasonic extraction for 25 minutes at 40°C.

  • 1.5. After extraction, allow the mixture to cool to room temperature.

  • 1.6. Replenish the lost solvent by weight.

  • 1.7. Filter the extract through a 0.45 µm membrane filter into a GC vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp to 180°C at a rate of 10°C/min, hold for 5 min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 min.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM ions for this compound: (tentative) m/z 218 (M+), 203, 175, 147. Note: Specific ions should be confirmed by analyzing a pure standard.

3. Calibration and Quantification

  • 3.1. Prepare a stock solution of this compound standard in chloroform.

  • 3.2. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

  • 3.3. Inject the calibration standards into the GC-MS system.

  • 3.4. Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standard.

  • 3.5. Analyze the prepared samples and determine the concentration of this compound using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Grind Grind Plant Material Weigh Weigh Sample Grind->Weigh Extract Ultrasound-Assisted Extraction (Chloroform) Weigh->Extract Filter Filter Extract Extract->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Result Report Concentration Quantify->Result

GC-MS analysis workflow for this compound.
Protocol 2: Proposed Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This is a proposed method based on common practices for the analysis of sesquiterpenoids in Atractylodes species. Validation is required before routine use.

1. Sample Preparation

  • 1.1. Follow the same Ultrasound-Assisted Extraction (UAE) procedure as described in Protocol 1 (Section 1).

  • 1.2. After filtration, evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

  • 1.3. Reconstitute the residue in a known volume of methanol (B129727) (e.g., 1 mL).

  • 1.4. Vortex the solution and filter through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at 220 nm. A full UV spectrum (200-400 nm) should be recorded to confirm peak identity.

3. Calibration and Quantification

  • 3.1. Prepare a stock solution of this compound standard in methanol.

  • 3.2. Prepare a series of calibration standards by diluting the stock solution.

  • 3.3. Inject the standards and construct a calibration curve by plotting peak area against concentration.

  • 3.4. Analyze the prepared samples and quantify this compound using the calibration curve.

HPLC_Workflow start Start: Sample Preparation extract Ultrasound-Assisted Extraction start->extract evaporate Evaporate & Reconstitute in Methanol extract->evaporate filter Syringe Filter (0.22 µm) evaporate->filter hplc_analysis HPLC-DAD Analysis filter->hplc_analysis data_analysis Data Analysis (Calibration) hplc_analysis->data_analysis report Report Results data_analysis->report

Proposed HPLC-DAD analysis workflow.

Signaling Pathway

This compound has been reported to possess skin-whitening properties, which is often associated with the inhibition of melanin synthesis[1]. The primary regulatory enzyme in this pathway is tyrosinase. The diagram below illustrates the melanogenesis signaling pathway and the putative inhibitory action of this compound.

Melanogenesis_Pathway cluster_cell Melanocyte Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->DOPA Compound This compound Compound->Tyrosinase Inhibition

Inhibition of Melanogenesis by this compound.

This pathway illustrates that this compound is hypothesized to inhibit the enzymatic activity of tyrosinase, thereby blocking the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone. This action leads to a reduction in the overall synthesis of melanin, resulting in a skin-whitening effect. Further enzymatic assays are required to confirm the precise mechanism and potency of inhibition.

References

Application Notes and Protocols for the GC-MS Analysis of Selina-4(14),7(11)-dien-8-one in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selina-4(14),7(11)-dien-8-one is a sesquiterpenoid found in various essential oils, notably from plants of the Atractylodes and Curcuma genera. This class of compounds is of significant interest to researchers in drug development and related fields due to their potential biological activities, including anti-inflammatory and cytotoxic effects. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the qualitative and quantitative analysis of such volatile compounds in complex mixtures like essential oils. These application notes provide a comprehensive overview and detailed protocols for the GC-MS analysis of essential oils containing this compound and its isomers.

Quantitative Data of this compound and Related Sesquiterpenoids in Essential Oils

The concentration of this compound and its isomers can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the quantitative data found in the literature for this and structurally related compounds in various essential oils.

Essential Oil SourceCompoundConcentration (%)
Atractylodes macrocephala RhizomaThis compoundPresent (Quantitative data not specified in the reviewed literature)[1]
Curcuma zedoaria (Leaf)Selina-4(15),7(11)-dien-8-one9.4
Eugenia uniflora (Leaf)Selina-4(14),7(11)-dienePresent (Quantitative data not specified in the reviewed literature)[2]
Morella pubescens (Leaf)Selina-3,7(11)-diene5.3 ± 0.2

Experimental Protocols

A detailed and validated protocol is crucial for the accurate quantification of this compound in essential oils. Below are representative GC-MS methodologies that can be adapted for this purpose.

Protocol 1: GC-MS Analysis of Sesquiterpenes in Atractylodes lancea

This protocol is adapted from a study on the identification and quantification of sesquiterpenes in Atractylodes lancea and is suitable for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

GC Conditions:

  • Column: HP-5MS fused silica (B1680970) capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 μL.

  • Split Ratio: 40:1.

  • Oven Temperature Program:

    • Initial temperature: 85 °C, hold for 5 min.

    • Ramp 1: Increase to 185 °C at 3 °C/min, hold for 10 min.

    • Ramp 2: Increase to 250 °C at 5 °C/min, hold for 5 min.

MS Conditions:

  • Ionization Mode: Electron Impact (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Scan Range: 33-350 amu.

Sample Preparation:

  • Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to a final concentration within the linear range of the instrument.

  • For quantitative analysis, prepare a calibration curve using a certified reference standard of this compound.

  • An internal standard (e.g., n-tridecane) can be added to both the samples and calibration standards to improve accuracy and precision.

Protocol 2: General GC-MS Protocol for Sesquiterpenoid Quantification

This protocol provides a general framework for the quantification of sesquiterpenoids in essential oils and can be optimized for this compound.

Instrumentation:

  • GC-MS system.

GC Conditions:

  • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm i.d., 0.25 μm film thickness.

  • Carrier Gas: Helium, constant flow.

  • Injector Temperature: 250-270 °C.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1-2 min.

    • Ramp: Increase to 240-280 °C at a rate of 3-5 °C/min.

    • Final hold: 5-10 min.

MS Conditions:

  • Ionization Energy: 70 eV.

  • Mass Range: 40-400 m/z.

  • Ion Source Temperature: 230 °C.

  • Interface Temperature: 280 °C.

Quantification:

  • Quantification is typically performed using the peak area of a characteristic ion of this compound in the selected ion monitoring (SIM) mode for higher sensitivity and selectivity, or from the total ion chromatogram (TIC) if the concentration is sufficiently high. A calibration curve generated from a pure standard is essential for accurate quantification.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Essential Oil Sample B Dilution with Solvent A->B 1 C Addition of Internal Standard B->C 2 D Injection into GC C->D 3 E Separation in Capillary Column D->E 4 F Ionization (EI) E->F 5 G Mass Analysis (MS) F->G 6 H Chromatogram Generation G->H 7 I Peak Identification (Library Search) H->I 8a J Quantification (Calibration Curve) H->J 8b K Final Report I->K J->K

Caption: Workflow for the GC-MS analysis of essential oils.

Putative Signaling Pathway for the Inhibition of Melanogenesis by this compound

Melanogenesis_Inhibition cluster_cell Melanocyte A This compound B Reduced Expression of Melanogenic Enzymes A->B C Tyrosinase B->C D TRP-1 B->D E TRP-2 B->E F Decreased Melanin Synthesis B->F Leads to G Skin Lightening Effect F->G Results in

References

Application Notes and Protocols for Selina-4(14),7(11)-dien-8-one In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selina-4(14),7(11)-dien-8-one is a sesquiterpenoid isolated from the rhizomes of Atractylodes species, such as Atractylodes macrocephala Koidz (also known as Alba) and Atractylodes lancea.[1][2] These plants are integral to traditional medicine and are recognized for their anti-inflammatory properties. This compound, as a bioactive constituent, is a subject of interest for its potential therapeutic applications. This document provides a detailed overview of its application in in vitro cell-based assays, summarizing available data and presenting relevant experimental protocols.

Biological Activities and Applications

This compound has demonstrated multiple biological activities in vitro, suggesting its potential as a lead compound for drug development in dermatology and inflammatory diseases.

1. Anti-inflammatory Activity: Studies have shown that (+)-eudesma-4(14),7(11)-dien-8-one, a stereoisomer of this compound, isolated from Atractylodes rhizomes, exhibits anti-inflammatory effects by inhibiting acetic acid-induced increased vascular permeability.[3] While specific data on its effect on inflammatory mediators in cell-based assays is limited for the isolated compound, extracts from Atractylodes species rich in such sesquiterpenoids are known to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5] The mechanism of action for many anti-inflammatory compounds isolated from Atractylodes involves the modulation of the NF-κB and MAPK signaling pathways.[6]

2. Cytotoxicity and Cell Viability: In studies investigating its effects on melanogenesis, this compound was found to have no apparent cytotoxicity in melan-a cells.[2] This favorable safety profile is a crucial attribute for its potential development as a therapeutic agent.

3. Inhibition of Melanogenesis: this compound has been shown to significantly reduce melanin (B1238610) synthesis in melan-a cells.[2] Its mechanism of action involves the downregulation of melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[2] This suggests its potential application as a skin-lightening agent in cosmetic or dermatological formulations.

Data Presentation

Table 1: Summary of In Vitro Biological Activities of this compound and Related Compounds

Compound/ExtractAssayCell LineKey FindingsReference
This compoundMelanin Synthesis Assaymelan-a cellsDramatic reduction in melanin synthesis.[2]
This compoundCytotoxicity Assaymelan-a cellsNo apparent cytotoxicity.[2]
(+)-eudesma-4(14),7(11)-dien-8-oneAcetic Acid-Induced Vascular PermeabilityIn vivo (mice)Significant inhibition of increased vascular permeability.[3]
Atractylodes japonica n-hexane extractNitric Oxide (NO) Production AssayRAW 264.7Strong inhibition of LPS-induced NO production.[4]
Atractylon (from A. japonica)NO and PGE2 Production AssayRAW 264.7Significant inhibition of LPS-induced NO and PGE2 production.[4]

Experimental Protocols

Protocol 1: Determination of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a representative method based on common assays for anti-inflammatory compounds from Atractylodes species.

Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute the stock solution with DMEM to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.

    • Remove the old medium from the cells and replace it with fresh medium containing different concentrations of this compound.

    • Incubate for 1 hour.

  • LPS Stimulation:

    • After pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells treated with medium only).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value for NO inhibition. Cell viability should be expressed as a percentage of the control group.

Protocol 2: Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • Selected cell line (e.g., RAW 264.7, melan-a)

  • Appropriate cell culture medium with supplements

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration) if applicable.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Assays start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate overnight start->incubate1 pretreat Pre-treat with This compound incubate1->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps incubate2 Incubate for 24h lps->incubate2 supernatant Collect supernatant incubate2->supernatant mtt MTT Assay for Cell Viability griess Griess Assay for NO supernatant->griess end1 Quantify NO Production griess->end1 end2 Assess Cytotoxicity mtt->end2

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs IKK IKK Complex TAK1->IKK MAPKs MAPKs (ERK, JNK, p38) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Gene IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation NFkB_nuc->Gene Selinone This compound Selinone->TAK1 Potential Inhibition Selinone->IKK

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols: Investigating the Cytotoxic Effects of Selinane-Type Sesquiterpenoids on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Selinane-type sesquiterpenoids are a class of natural compounds found in various plants that have garnered interest for their potential pharmacological activities, including anticancer effects. This document provides detailed protocols to investigate the cytotoxic effects of these compounds, using "Selina-4(14),7(11)-dien-8-one" as a representative example, on various cancer cell lines. Due to the limited availability of specific data for "this compound", data for the structurally related compound "Selina-1,3,7(11)-trien-8-one" is presented as a proxy to illustrate the potential cytotoxic activity and guide experimental design. The methodologies described herein are essential for researchers in drug discovery and oncology to assess the therapeutic potential of this class of compounds.

The core of this investigation involves determining the half-maximal inhibitory concentration (IC50) to quantify cytotoxicity, and further elucidating the mechanism of cell death, primarily focusing on apoptosis. Key experimental techniques covered include the MTT assay for cell viability, Annexin V/PI staining for apoptosis detection via flow cytometry, and Western blotting for the analysis of key apoptotic proteins.

Data Presentation

The following table summarizes the cytotoxic effects of Selina-1,3,7(11)-trien-8-one on different human cancer cell lines, presented as IC50 values. This data is intended to serve as a reference for designing dose-response experiments for structurally similar compounds like this compound.

Cell LineCancer TypeIC50 (µM)
A549Lung Adenocarcinoma14.79 ± 0.93[1]
HepG2Hepatoma Carcinoma14.89 ± 0.99[1]
MCF7Breast Cancer11.46 ± 0.57[1]
DU145Prostate Cancer19.01 ± 0.31[1]

Experimental Workflow

The overall experimental process for evaluating the cytotoxic effects of a test compound is depicted in the workflow diagram below. This process begins with the preparation of cancer cell cultures, followed by treatment with the compound, and subsequent analysis using various biochemical and cytometric assays.

G Experimental Workflow for Cytotoxicity Analysis cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., A549, HepG2) cell_seeding 3. Cell Seeding (96-well & 6-well plates) cell_culture->cell_seeding compound_prep 2. Compound Preparation (this compound) compound_treatment 4. Compound Treatment (Varying Concentrations) compound_prep->compound_treatment cell_seeding->compound_treatment mtt_assay 5a. MTT Assay (Cell Viability) compound_treatment->mtt_assay annexin_v 5b. Annexin V/PI Staining (Apoptosis Detection) compound_treatment->annexin_v western_blot_prep 5c. Protein Extraction (for Western Blot) compound_treatment->western_blot_prep ic50_calc 6a. IC50 Calculation mtt_assay->ic50_calc flow_cytometry 6b. Flow Cytometry Analysis annexin_v->flow_cytometry western_blot_analysis 6c. Western Blot Analysis western_blot_prep->western_blot_analysis

Caption: A flowchart illustrating the key steps in assessing the cytotoxic effects of a compound.

Proposed Signaling Pathway for Apoptosis Induction

Based on the known mechanisms of other cytotoxic natural products, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

G Proposed Apoptosis Signaling Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade compound This compound bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes MOMP bcl2->mitochondrion Inhibits MOMP cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP

References

Application Notes and Protocols for Selina-4(14),7(11)-dien-8-one as a Chemical Standard in Phytochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selina-4(14),7(11)-dien-8-one is a sesquiterpenoid compound found in various medicinal plants, most notably in the rhizomes of Atractylodes macrocephala and the leaves of Curcuma zedoaria.[1] As a distinct phytochemical marker, its quantification is crucial for the quality control and standardization of herbal extracts and derived products. Furthermore, recent studies have unveiled its potential as a skin-lightening agent, opening avenues for its application in cosmetology and dermatology.

These application notes provide comprehensive protocols for the use of this compound as a chemical standard in phytochemical analysis, particularly for its quantification in Atractylodes Macrocephala Rhizoma (AMR) using Gas Chromatography with Flame Ionization Detection (GC-FID). Additionally, its role in the inhibition of melanogenesis is detailed, providing a basis for its investigation in drug development.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of a chemical standard is paramount for its proper handling and use in analytical procedures.

PropertyValueSource
Molecular Formula C₁₅H₂₂OMedChemExpress
Molecular Weight 218.33 g/mol MedChemExpress
CAS Number 54707-47-0MedChemExpress
Appearance Not specified (typically a solid or oil)-
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[2]
Storage Store as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months, or at -20°C for up to 1 month.[3]AbMole BioScience

Application 1: Quantification of this compound in Atractylodes Macrocephala Rhizoma (AMR)

This compound is a key bioactive marker for the quality control of AMR. A validated GC-FID method has been established for its simultaneous determination along with other sesquiterpenoids.[4]

Experimental Workflow for Quantification

G cluster_0 Sample Preparation cluster_1 GC-FID Analysis cluster_2 Data Analysis Sample AMR Powder (120 mesh) Extraction Ultrasound-Assisted Extraction Sample->Extraction Chloroform, 26 min, 39°C Filtration Filtration and Evaporation Extraction->Filtration Reconstitution Reconstitution in Chloroform Filtration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Standard Curve Integration->Quantification Result Result (mg/g of AMR) Quantification->Result

Workflow for AMR Analysis
Detailed Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of chloroform in a volumetric flask.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with chloroform to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2. Sample Preparation: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol is based on the optimized method developed by Shi YY, et al.[4]

  • Sample Grinding: Grind the dried Atractylodes Macrocephala Rhizoma to a fine powder and pass it through a 120-mesh sieve.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered AMR into a suitable extraction vessel.

    • Add 31 mL of chloroform to the vessel.

    • Perform ultrasound-assisted extraction for 26 minutes at a controlled temperature of 39°C.

  • Post-Extraction Processing:

    • Filter the extract through a 0.45 µm syringe filter.

    • Evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in a known volume of chloroform (e.g., 1 mL) for GC-FID analysis.

3. GC-FID Analysis

The following are representative GC-FID conditions. For precise replication, refer to the specific instrumentation and column manufacturer's guidelines, and the original publication by Shi YY, et al. if accessible.

  • Gas Chromatograph: An Agilent 7890A GC system or equivalent, equipped with a flame ionization detector (FID).

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 250°C at a rate of 5°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: e.g., 20:1.

4. Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions and plot the peak area against the concentration for this compound. Perform a linear regression to obtain the calibration equation and the correlation coefficient (R²).

  • Quantification: Inject the prepared sample solution. Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the concentration in the sample using the calibration curve. The content in the original AMR sample can be calculated using the following formula:

    Content (mg/g) = (C × V) / W

    Where:

    • C = Concentration of this compound in the sample solution (mg/mL)

    • V = Final volume of the reconstituted sample solution (mL)

    • W = Weight of the AMR powder used for extraction (g)

Method Validation Parameters

The GC-FID method was validated for its selectivity, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and repeatability.[4]

ParameterResult
Linear Range Validated
LOD Determined
LOQ Determined
Accuracy Validated
Precision Validated
Repeatability Validated

Application 2: Investigation of Melanogenesis Inhibition

This compound has been identified as an inhibitor of melanogenesis in melan-a cells.[5] It does not directly inhibit tyrosinase activity in a cell-free system but reduces the expression of key melanogenic enzymes.[5] This makes it a compound of interest for the development of skin-lightening agents.

Signaling Pathway of Melanogenesis Inhibition

G cluster_0 Inhibition cluster_1 Gene Expression cluster_2 Enzyme Synthesis cluster_3 Melanin (B1238610) Synthesis Compound This compound Tyrosinase_gene Tyrosinase Gene Compound->Tyrosinase_gene Reduces Expression TRP1_gene TRP-1 Gene Compound->TRP1_gene Reduces Expression TRP2_gene TRP-2 Gene Compound->TRP2_gene Reduces Expression Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase TRP1 TRP-1 TRP1_gene->TRP1 TRP2 TRP-2 TRP2_gene->TRP2 Melanin Melanin Tyrosinase->Melanin Catalyzes TRP1->Melanin Catalyzes TRP2->Melanin Catalyzes

Inhibition of Melanogenesis
Protocol for Assessing Melanogenesis Inhibition

This protocol provides a general framework for investigating the effect of this compound on melanogenesis in a cell-based assay.

1. Cell Culture

  • Culture melan-a cells (or other suitable melanoma cell lines like B16F10) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 200 nM phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cytotoxicity Assay

  • Before assessing anti-melanogenic activity, determine the non-toxic concentration range of this compound using an MTT assay or similar cell viability assay.

  • Seed cells in a 96-well plate and treat with various concentrations of the compound for 24-48 hours.

  • Select concentrations that do not significantly affect cell viability for subsequent experiments.

3. Melanin Content Assay

  • Seed melan-a cells in a 6-well plate.

  • After 24 hours, treat the cells with non-toxic concentrations of this compound for 72 hours. Arbutin or kojic acid can be used as positive controls.

  • Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • Normalize the melanin content to the total protein content of the cells, which can be determined using a BCA protein assay kit.

4. Tyrosinase Activity Assay (Cell-based)

  • Prepare cell lysates from treated and untreated cells.

  • Incubate the cell lysate with L-DOPA (3,4-dihydroxy-L-phenylalanine).

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm.

  • Normalize the tyrosinase activity to the total protein content.

5. Western Blot Analysis for Melanogenic Enzyme Expression

  • Treat cells with this compound for 24-48 hours.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against tyrosinase, TRP-1, and TRP-2, followed by incubation with a corresponding secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin or GAPDH as a loading control.

Conclusion

This compound serves as a valuable chemical standard for the quality assessment of medicinal plants like Atractylodes macrocephala. The provided GC-FID protocol offers a reliable method for its quantification. Furthermore, its demonstrated inhibitory effect on melanogenesis highlights its potential for development as a novel cosmetic or therapeutic agent for hyperpigmentation disorders. These notes and protocols are intended to facilitate further research and application of this interesting sesquiterpenoid.

References

Application Notes and Protocols for "Selina-4(14),7(11)-dien-8-one" in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selina-4(14),7(11)-dien-8-one is a sesquiterpene isolated from the rhizomes of Atractylodes macrocephala and Atractylodis Rhizoma Alba.[1][2] This natural compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of dermatology and cellular protection. This document provides detailed application notes and experimental protocols for the formulation and investigation of this compound's effects on melanogenesis and the Keap1-Nrf2-ARE antioxidant pathway.

Physicochemical and Biological Properties

A summary of the known properties of this compound is presented in the table below.

PropertyValue/DescriptionSource
Molecular Formula C₁₅H₂₂O[1]
Molecular Weight 218.33 g/mol [1]
Class Sesquiterpenoid[1]
Source Atractylodes macrocephala, Atractylodis Rhizoma Alba[1][2]
Biological Activity Inhibition of melanogenesis, Regulation of Keap1-Nrf2-ARE pathway[2][3]
Solubility Soluble in DMSO, ethanol, acetone[4]

Biological Activity Data

Biological TargetEffectCell LineNotes
Melanin (B1238610) Synthesis Dramatically reducedmelan-a cellsThe compound does not directly inhibit tyrosinase activity but reduces its expression along with TRP-1 and TRP-2.[2]
Keap1-Nrf2-ARE Pathway Regulates pathway activityNot specifiedThis suggests a role in the cellular antioxidant response.[3]

Experimental Protocols

Formulation of this compound for In Vitro Studies

This protocol describes the preparation of a stock solution and working solutions of this compound for use in cell-based assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Stock Solution Preparation (10 mM):

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh out 2.18 mg of this compound powder into the tared tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution in sterile cell culture medium to the desired final concentrations for your experiment (e.g., 1, 5, 10, 25, 50 µM).

    • Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic. It is recommended to maintain a consistent final DMSO concentration across all experimental and control groups.

G Workflow for this compound Formulation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 2.18 mg of Compound dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Solution dilute Dilute in Cell Culture Medium (Final DMSO < 0.5%) thaw->dilute use Use in Cell-Based Assays dilute->use

Figure 1. Workflow for the formulation of this compound.

Anti-Melanogenesis Activity Assay in B16F10 Melanoma Cells

This protocol details the procedure to assess the inhibitory effect of this compound on melanin production in B16F10 mouse melanoma cells.

Materials:

  • B16F10 mouse melanoma cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound working solutions

  • α-Melanocyte-stimulating hormone (α-MSH)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 1 N NaOH

  • 96-well microplate reader

Procedure:

  • Cell Seeding:

    • Seed B16F10 cells in a 24-well plate at a density of 5 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., Kojic acid).

    • To stimulate melanin production, co-treat the cells with α-MSH (e.g., 100 nM).

    • Incubate the cells for 72 hours.

  • Melanin Content Measurement:

    • After incubation, wash the cells twice with PBS.

    • Harvest the cells using Trypsin-EDTA and centrifuge to obtain a cell pellet.

    • Dissolve the cell pellet in 100 µL of 1 N NaOH by incubating at 80°C for 1 hour.

    • Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.

    • Normalize the melanin content to the total protein concentration of each sample, determined by a BCA or Bradford protein assay.

G Melanogenesis Inhibition Assay Workflow seed Seed B16F10 Cells treat Treat with Compound + α-MSH seed->treat incubate Incubate for 72h treat->incubate harvest Harvest Cells incubate->harvest lyse Lyse Cells in NaOH harvest->lyse measure Measure Absorbance at 405 nm lyse->measure

Figure 2. Workflow for the melanogenesis inhibition assay.

Western Blot Analysis of Melanogenic Enzymes

This protocol outlines the steps to investigate the effect of this compound on the protein expression levels of tyrosinase, TRP-1, and TRP-2.

Materials:

  • Treated B16F10 cell pellets (from the anti-melanogenesis assay)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-tyrosinase, anti-TRP-1, anti-TRP-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the cell pellets in RIPA buffer on ice.

    • Centrifuge to collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

G Signaling Pathway of Melanogenesis Inhibition compound This compound mitf MITF compound->mitf Inhibits expression tyrosinase Tyrosinase mitf->tyrosinase trp1 TRP-1 mitf->trp1 trp2 TRP-2 mitf->trp2 melanin Melanin Synthesis tyrosinase->melanin trp1->melanin trp2->melanin

Figure 3. Proposed signaling pathway for melanogenesis inhibition.

Keap1-Nrf2-ARE Pathway Activity Assay (Luciferase Reporter Assay)

This protocol describes how to measure the effect of this compound on the Keap1-Nrf2-ARE antioxidant response pathway using a luciferase reporter assay.

Materials:

  • HEK293T or other suitable cells

  • ARE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound working solutions

  • Positive control (e.g., sulforaphane)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound.

    • Include a vehicle control and a positive control.

    • Incubate for an additional 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

G Keap1-Nrf2-ARE Signaling Pathway compound This compound keap1 Keap1 compound->keap1 Modulates nrf2 Nrf2 keap1->nrf2 Inhibits are ARE nrf2->are Binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates transcription

Figure 4. Overview of the Keap1-Nrf2-ARE signaling pathway.

Disclaimer

The information and protocols provided in this document are intended for research purposes only by qualified professionals. Appropriate safety precautions should be taken when handling all chemicals and cell lines. The experimental conditions may need to be optimized for specific laboratory settings and research goals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Selina-4(14),7(11)-dien-8-one Yield from Atractylodes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of Selina-4(14),7(11)-dien-8-one from Atractylodes extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for optimizing experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which Atractylodes species can it be extracted?

This compound is a sesquiterpenoid, a class of bioactive compounds.[1][2][3][4] It can be isolated from the rhizomes of Atractylodes species, particularly Atractylodes macrocephala (Bai Zhu) and Atractylodes lancea or Atractylodes chinensis (Cang Zhu).[1][3][4][5] These species are known for their rich content of sesquiterpenoids, which are considered key therapeutic compounds.[5][6]

Q2: What are the most common methods for extracting this compound?

Common and effective methods for extracting sesquiterpenoids like this compound from Atractylodes include:

  • Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to enhance the release of target compounds, often leading to higher yields, shorter extraction times, and reduced solvent consumption compared to traditional methods.[1][7]

  • Supercritical Fluid Extraction (SFE): This "green" technique utilizes supercritical fluids, most commonly CO2, as the solvent.[8][9] It is highly efficient and leaves minimal solvent residue.[8][9]

  • Conventional Solvent Extraction: Methods like maceration or Soxhlet extraction using organic solvents are also employed, though they may be less efficient than UAE or SFE.

Q3: What factors can significantly impact the yield of this compound?

Several factors can influence the final yield:

  • Raw Material Quality: The species of Atractylodes, geographical origin, harvesting time, and storage conditions of the rhizomes can significantly affect the concentration of the target compound.[10] The chemical composition of Atractylodes can vary, impacting the levels of specific sesquiterpenoids.[1]

  • Particle Size: Grinding the rhizomes to a fine, uniform powder increases the surface area available for extraction, improving solvent penetration and overall efficiency.[7][10]

  • Extraction Parameters: For any given method, parameters such as solvent type, solvent-to-solid ratio, temperature, and extraction time are critical and require optimization.[1][11][12]

Troubleshooting Guide: Low Yield of this compound

This guide addresses common issues that can lead to a lower-than-expected yield of this compound.

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// Sub-nodes for RawMaterial RM_Check1 [label="Verify Botanical Identity\nand Quality of Rhizomes", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; RM_Check2 [label="Optimize Particle Size\n(e.g., 120 mesh for UAE)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for ExtractionMethod EM_Check1 [label="Review Extraction Parameters:\n- Solvent Choice (e.g., Chloroform for UAE)\n- Temperature (e.g., 39°C for UAE)\n- Time (e.g., 26 min for UAE)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; EM_Check2 [label="Ensure Proper Solvent-to-Solid Ratio\n(e.g., 10:1 v/w)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; EM_Check3 [label="For UAE, check Ultrasonic Power\nand Soaking Time", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for PostExtraction PE_Check1 [label="Minimize Compound Loss\nduring Solvent Removal\n(Use Rotary Evaporator at low temp)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; PE_Check2 [label="Evaluate Purification Method\nfor Product Loss", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> RawMaterial; Start -> ExtractionMethod; Start -> PostExtraction;

RawMaterial -> RM_Check1 [label="Issue:\nIncorrect or poor quality\nplant material."]; RawMaterial -> RM_Check2 [label="Issue:\nInadequate surface area\nfor extraction."];

ExtractionMethod -> EM_Check1 [label="Issue:\nSub-optimal extraction\nconditions."]; ExtractionMethod -> EM_Check2 [label="Issue:\nInsufficient solvent for\ncomplete extraction."]; ExtractionMethod -> EM_Check3 [label="Issue:\nInefficient cell disruption\nor solvent penetration."];

PostExtraction -> PE_Check1 [label="Issue:\nCompound degradation or\nevaporation."]; PostExtraction -> PE_Check2 [label="Issue:\nInefficient separation from\nother components."]; }

Caption: Ultrasound-Assisted Extraction workflow.

Signaling Pathways and Biosynthesis

Understanding the biosynthetic pathway of sesquiterpenoids in Atractylodes can provide insights into the factors affecting the in-planta concentration of this compound. Sesquiterpenoids are synthesized via the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

[13]dot

Sesquiterpenoid_Biosynthesis cluster_MEP Plastid (MEP Pathway) cluster_MVA Cytosol (MVA Pathway) G3P Glyceraldehyde-3-phosphate MEP MEP Pathway Intermediate G3P->MEP Pyruvate Pyruvate Pyruvate->MEP IPP Isopentenyl Pyrophosphate (IPP) MEP->IPP to Cytosol AcetylCoA Acetyl-CoA MVA Mevalonic Acid AcetylCoA->MVA MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP SesquiterpeneSynthases Sesquiterpene Synthases FPP->SesquiterpeneSynthases Selina This compound & other Sesquiterpenoids SesquiterpeneSynthases->Selina

Caption: Simplified sesquiterpenoid biosynthesis pathway.

References

"Selina-4(14),7(11)-dien-8-one" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Selina-4(14),7(11)-dien-8-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is a sesquiterpenoid, a class of naturally occurring organic compounds. It is primarily isolated from the rhizomes of Atractylodes Macrocephala and the leaves of Curcuma zedoaria.[1][2]

Q2: What are the known biological activities of this compound?

Research has shown that this compound can inhibit melanogenesis. It reduces melanin (B1238610) synthesis in melanocytes by decreasing the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). This suggests its potential as a skin-lightening agent.

Q3: What are the general recommendations for storing this compound?

Q4: In which solvents is this compound soluble?

Based on information for the related compound Selina-4(15),7(11)-dien-8-one, it is soluble in solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[2][3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (2-8°C for solid, -20°C for stock solutions) in a tightly sealed, light-resistant container. 2. Prepare Fresh Solutions: Whenever possible, prepare solutions on the day of use. Avoid repeated freeze-thaw cycles of stock solutions.[3] 3. Equilibrate Before Use: Allow the vial to warm to room temperature for at least one hour before opening to prevent moisture condensation.[2]
Loss of biological activity The compound may have degraded in the experimental medium (e.g., cell culture media).1. pH Sensitivity: Be aware that some sesquiterpenes are sensitive to pH. Consider the pH of your experimental buffer or media. 2. Incubation Time and Temperature: Long incubation times at physiological temperatures (e.g., 37°C) may lead to degradation. Consider including a stability control (compound in media without cells) in your experimental setup to assess degradation over time.
Appearance of unexpected peaks in analytical chromatography (HPLC/GC) Degradation of the compound into one or more new products.1. Review Solvent Choice: Ensure the solvent used for analysis is compatible with the compound and will not cause degradation. 2. Control for Light and Temperature: Protect solutions from light and keep them cool during sample preparation and analysis. 3. Consider Thermal Degradation in GC: High temperatures in the GC inlet can cause thermal degradation of some sesquiterpenes.[4] If degradation is suspected, consider using a lower inlet temperature or derivatization.
Low yield or purity after isolation/purification The compound may be degrading during the extraction or purification process.1. Minimize Heat Exposure: Use low temperatures during solvent evaporation (e.g., rotary evaporation under reduced pressure). 2. Avoid Strong Acids or Bases: Exposure to harsh pH conditions can lead to rearrangement or degradation of sesquiterpenes. 3. Work Quickly: Minimize the time the compound is in solution or exposed to air and light.

Stability and Degradation Profile

Direct quantitative stability data for this compound is limited in publicly available literature. However, based on the general behavior of sesquiterpenes, several factors can influence its stability.

Condition Potential for Degradation General Recommendations & Known Degradation Pathways for Sesquiterpenes
Temperature Moderate to HighWhile a related compound, selina-1,3,7(11)-trien-8-one, has been reported to be not thermosensitive, many sesquiterpenes can undergo thermal degradation, especially at elevated temperatures.[4] This can lead to oxidation, dehydrogenation, epoxidation, and rearrangement products.
pH HighSesquiterpenes can be unstable under acidic or basic conditions. Some sesquiterpene lactones show increased degradation at physiological pH (7.4) compared to acidic pH (5.5).
Light (UV) HighExposure to UV light can cause photodegradation of sesquiterpenes. This can involve isomerization, oxidation, and the formation of various photoproducts.
Oxidation HighThe double bonds present in the structure of this compound make it susceptible to oxidation from atmospheric oxygen or other oxidizing agents. This can lead to the formation of epoxides, aldehydes, ketones, and other oxygenated derivatives.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound in a specific solvent.

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.

  • Preparation of Stability Samples: Dilute the stock solution with the solvent of interest to a final concentration suitable for HPLC analysis.

  • Initial Analysis (Time Zero): Immediately analyze the freshly prepared sample by a validated stability-indicating HPLC method to determine the initial peak area of the compound.

  • Storage: Store the stability samples under the desired conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Bioactivity-Guided Fractionation for Isolation from Atractylodes Rhizoma Alba

This is a generalized protocol for the isolation of this compound based on its bioactivity.

  • Extraction: Extract the dried and powdered rhizomes of Atractylodes Rhizoma Alba with a suitable solvent, such as ethanol (B145695) or methanol, at room temperature.

  • Solvent Partitioning: Concentrate the crude extract under reduced pressure and partition it successively with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water).

  • Bioactivity Screening: Test the resulting fractions for their ability to inhibit melanogenesis in a suitable cell-based assay (e.g., B16F10 melanoma cells).

  • Column Chromatography: Subject the most active fraction (typically the ethyl acetate fraction for sesquiterpenoids) to column chromatography on silica (B1680970) gel. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

  • Further Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine fractions containing the compound of interest and subject them to further purification steps, such as preparative HPLC, until a pure compound is obtained.

  • Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and comparison with literature data.

Visualizations

signaling_pathway cluster_inhibition Inhibition of Melanogenesis Selina_dienone This compound Unknown_Target Upstream Target(s) (Hypothetical) Selina_dienone->Unknown_Target Inhibits MITF MITF (Transcription Factor) Unknown_Target->MITF Downregulates expression/activity Tyrosinase Tyrosinase (TYR) Gene MITF->Tyrosinase Activates Transcription TRP1 TRP-1 Gene MITF->TRP1 Activates Transcription TRP2 TRP-2 Gene MITF->TRP2 Activates Transcription Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin experimental_workflow cluster_stability Stability Testing Workflow Start Prepare Stock Solution (Time 0) Stress Expose to Stress Conditions (Heat, Light, pH) Start->Stress Sampling Sample at Time Intervals Stress->Sampling Analysis HPLC/GC Analysis Sampling->Analysis Data Quantify Compound & Identify Degradants Analysis->Data End Determine Degradation Rate Data->End

References

Technical Support Center: Overcoming Low Aqueous Solubility of Selina-4(14),7(11)-dien-8-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of the sesquiterpenoid, Selina-4(14),7(11)-dien-8-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a sesquiterpenoid, a class of natural products known for their diverse biological activities.[1][2] Like many other sesquiterpenoids, it is a hydrophobic molecule, leading to poor solubility in water.[3] This low aqueous solubility can significantly hinder its handling and application in various experimental settings, particularly in biological assays that require aqueous buffer systems. Inadequate dissolution can lead to inaccurate and unreliable experimental results.

Q2: What are the initial signs of solubility issues with this compound in my experiments?

A2: You may observe several indicators of poor solubility, including:

  • Visible precipitation: The compound may appear as a solid precipitate, cloudiness, or film in your aqueous solution.

  • Inconsistent results: Replicate experiments may yield highly variable data due to non-uniform compound concentration.

  • Low bioactivity: The observed biological effect might be lower than expected because the actual concentration of the dissolved, active compound is much lower than the nominal concentration.

Q3: What are the general strategies to improve the aqueous solubility of hydrophobic compounds like this compound?

A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds.[4][5] The choice of method depends on the specific requirements of your experiment. Common approaches include:

  • Use of Co-solvents: Introducing a water-miscible organic solvent to the aqueous solution can increase the solubility of hydrophobic compounds.[6][7][8]

  • Addition of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[9][10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.[11][12][13][14][15]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based carriers like liposomes or nanoemulsions can improve its dispersion and delivery in aqueous systems.[16][17][18]

Troubleshooting Guides

This section provides a step-by-step approach to resolving common issues encountered when working with this compound.

Issue 1: Compound precipitates immediately upon addition to aqueous buffer.
  • Cause: The compound's solubility limit in the aqueous buffer has been exceeded. This is common when adding a concentrated stock solution in an organic solvent directly to the buffer.

  • Troubleshooting Workflow:

start Precipitation Observed step1 Reduce Final Concentration start->step1 step2 Modify Dilution Method (e.g., dropwise addition with vortexing) step1->step2 If precipitation persists end Compound Dissolved step1->end Successful step3 Increase Co-solvent Percentage (e.g., DMSO, Ethanol) step2->step3 If precipitation persists step2->end Successful step4 Incorporate a Surfactant (e.g., Tween® 80, Polysorbate 20) step3->step4 If precipitation persists step3->end Successful step4->end Successful fail Precipitation Persists step4->fail Unsuccessful

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Solution is initially clear but becomes cloudy or shows precipitation over time.
  • Cause: The compound is in a metastable state and is slowly crashing out of the solution. This can be influenced by temperature changes, pH shifts, or interactions with other components in the media.

  • Troubleshooting Workflow:

start Delayed Precipitation step1 Prepare Fresh Solutions Before Use start->step1 step2 Optimize Buffer Conditions (pH, ionic strength) step1->step2 If instability persists end Stable Solution Achieved step1->end Successful step3 Consider Cyclodextrin (B1172386) Complexation for improved stability step2->step3 If instability persists step2->end Successful step4 Evaluate Lipid-Based Formulations for long-term stability step3->step4 If instability persists step3->end Successful step4->end Successful fail Instability Remains step4->fail Unsuccessful

Caption: Troubleshooting workflow for delayed precipitation.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

Disclaimer: The following values are estimations based on the chemical properties of sesquiterpenoids and data from structurally similar compounds. Experimental verification is recommended.

SolventEstimated Solubility (mg/mL)Notes
Water< 0.01Practically insoluble.
Phosphate-Buffered Saline (PBS)< 0.01Very low solubility in aqueous buffers.
Dimethyl Sulfoxide (B87167) (DMSO)> 50High solubility, suitable for stock solutions.
Ethanol> 20Good solubility, can be used as a co-solvent.
Methanol> 20Good solubility.
Acetone> 50High solubility.
Chloroform> 50High solubility.
Dichloromethane> 50High solubility.
Ethyl Acetate> 50High solubility.
Table 2: Comparison of Solubility Enhancement Methods
MethodTypical Concentration RangeAdvantagesDisadvantages
Co-solvents
DMSO0.1 - 1% (v/v) in final solutionHigh solubilizing power.Can be toxic to cells at higher concentrations.
Ethanol1 - 5% (v/v) in final solutionLess toxic than DMSO.May affect protein structure or enzyme activity.
Surfactants
Tween® 800.01 - 0.1% (w/v)Commonly used in biological assays.Can interfere with some cellular assays.
Polysorbate 200.01 - 0.1% (w/v)Similar to Tween® 80.Potential for cell toxicity at higher concentrations.
Cyclodextrins
β-Cyclodextrin1 - 10 mMCan significantly increase solubility and stability.May have its own biological effects.
Hydroxypropyl-β-cyclodextrin1 - 20 mMHigher aqueous solubility than β-cyclodextrin.Can extract cholesterol from cell membranes.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile vial.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

start Weigh Compound step1 Add DMSO start->step1 step2 Vortex to Dissolve step1->step2 step3 Visually Inspect step2->step3 step4 Aliquot and Store at -20°C step3->step4

Caption: Workflow for preparing a stock solution.

Protocol 2: Solubilization using a Co-solvent

This protocol details the use of a co-solvent to prepare a working solution of this compound in an aqueous buffer.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical tube

  • Vortex mixer

Procedure:

  • Bring the stock solution and the aqueous buffer to room temperature.

  • Add the desired volume of the aqueous buffer to a sterile conical tube.

  • While continuously vortexing the aqueous buffer, add the required volume of the stock solution dropwise to the buffer. This ensures rapid dispersion and minimizes local high concentrations that can lead to precipitation.

  • Continue vortexing for an additional 30 seconds to ensure the solution is homogeneous.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately in your experiment.

Protocol 3: Solubilization using Cyclodextrin Complexation

This protocol describes the preparation of a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 20 mM in water).

  • Add the this compound powder to the HP-β-CD solution to achieve the desired final concentration.

  • Stir the mixture vigorously using a magnetic stirrer at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent solvent evaporation.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The resulting clear solution contains the water-soluble complex of this compound and HP-β-CD.

  • The concentration of the dissolved compound should be determined analytically (e.g., by HPLC-UV).

start Prepare HP-β-CD Solution step1 Add this compound start->step1 step2 Stir for 24-48 hours step1->step2 step3 Filter through 0.22 µm filter step2->step3 step4 Quantify Concentration (HPLC) step3->step4 end Soluble Complex Solution step4->end

Caption: Workflow for cyclodextrin complexation.

References

Technical Support Center: Resolving Co-elution of Selina-4(14),7(11)-dien-8-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in resolving the co-elution of "Selina-4(14),7(11)-dien-8-one" isomers.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of this compound and its isomers.

Q1: My chromatogram shows a single, broad peak where I expect to see multiple isomers of this compound. What is the likely cause and how can I resolve it?

A1: This is a classic case of co-elution, where two or more isomers are not separated by the chromatographic system and elute at the same time.[1] The primary reasons for this are insufficient column selectivity or efficiency for the specific isomers.

Troubleshooting Steps:

  • Optimize the Temperature Program (for GC):

    • Decrease the ramp rate: A slower temperature ramp can often improve the separation of closely eluting compounds.

    • Introduce an isothermal segment: Holding the temperature steady just before the expected elution time of the isomers can enhance resolution.

  • Modify the Mobile Phase (for HPLC):

    • Change the solvent composition: Altering the ratio of solvents in the mobile phase can significantly impact selectivity. For normal-phase HPLC, adjusting the concentration of the polar modifier (e.g., ethanol, isopropanol) is critical. For reversed-phase HPLC, modifying the aqueous-organic ratio can be effective.

    • Add a modifier: For chiral separations, the addition of a small amount of an acid or base (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and resolution.

  • Change the Stationary Phase:

    • If optimizing the temperature program or mobile phase is unsuccessful, the stationary phase may not be suitable for separating these isomers.

    • For GC: Consider a column with a different polarity or a chiral stationary phase (CSP). Cyclodextrin-based CSPs are often effective for separating terpene isomers.

    • For HPLC: Switch to a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds, including sesquiterpenoids.

Q2: I am observing peak tailing for my this compound isomer peaks. What could be the cause and how do I fix it?

A2: Peak tailing can be caused by several factors, including active sites in the chromatographic system, column overload, or secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Check for Active Sites:

    • Inlet and Column (GC): Ensure the inlet liner is clean and deactivated. If the column is old, active sites may have developed; trimming the first few centimeters of the column or replacing it may be necessary.

    • Column (HPLC): Acidic silanol (B1196071) groups on the silica (B1680970) support can interact with basic analytes, causing tailing. Using an end-capped column or adding a competitive base to the mobile phase can mitigate this.

  • Reduce Sample Load:

    • Injecting too much sample can lead to column overload and peak tailing. Try diluting the sample or reducing the injection volume.

  • Mobile Phase pH (HPLC):

    • If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape. Adjust the mobile phase pH to be at least two units away from the analyte's pKa.

Q3: I see what looks like a split peak for my isomers. Is this co-elution or another problem?

A3: A split peak can indicate either the co-elution of two very closely related isomers or a problem with the sample introduction or the column itself.

Troubleshooting Steps:

  • Investigate Co-elution:

    • Employ the strategies mentioned in Q1 to improve resolution. A slight change in conditions that results in a more defined separation of two peaks confirms co-elution.

  • Check Sample Solvent:

    • If the sample is dissolved in a solvent much stronger than the mobile phase (in HPLC), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Inspect the Column Inlet:

    • A void or channel at the head of the column can cause the sample band to split. This can be caused by pressure shocks or improper column handling. In GC, trimming the column inlet might resolve the issue. In HPLC, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable chromatographic techniques for separating this compound isomers?

A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable. Given that this compound is a volatile sesquiterpenoid, GC is a common choice, especially when coupled with mass spectrometry (GC-MS) for identification. For enantiomeric or diastereomeric separation, chiral GC or chiral HPLC is necessary.

Q2: Why is chiral chromatography necessary for separating some isomers of this compound?

A2: "this compound" can exist as stereoisomers (enantiomers and diastereomers) due to the presence of chiral centers in its molecular structure. Enantiomers have identical physical and chemical properties in an achiral environment and therefore cannot be separated on standard, achiral chromatographic columns. Chiral stationary phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.

Q3: What type of chiral stationary phases are recommended for this separation?

A3:

  • For Chiral GC: Cyclodextrin-based columns, such as those with derivatized β-cyclodextrin, are highly effective for the enantioselective separation of volatile compounds like terpenes and their derivatives.

  • For Chiral HPLC: Polysaccharide-based columns, particularly those with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), offer broad enantioselectivity and are a good starting point for method development for a wide range of chiral compounds.

Q4: Can I use mass spectrometry to distinguish between co-eluting isomers?

A4: It depends on the type of isomers. Enantiomers have identical mass spectra, so MS alone cannot differentiate them. Diastereomers may have subtle differences in their fragmentation patterns, but this is not always reliable for quantification in a co-eluting peak. Therefore, chromatographic separation is the preferred method for accurate quantification of isomers.

Experimental Protocols

The following are detailed methodologies for the chiral separation of this compound isomers.

Chiral Gas Chromatography (GC-MS) Protocol

This protocol is a starting point for the enantioselective analysis of selinane-type sesquiterpenoids.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Cyclodextrin-based chiral capillary column (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, split mode (split ratio 50:1).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp 1: Increase to 180 °C at 3 °C/min.

    • Ramp 2: Increase to 240 °C at 10 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40-450.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general approach for the separation of sesquiterpenoid isomers using a polysaccharide-based chiral stationary phase.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Column: Chiral stationary phase based on amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10, v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data

IsomerRetention Time (min)Resolution (Rs)
Diastereomer 112.5-
Diastereomer 214.22.1

This data is illustrative and based on typical separations of similar compounds. Actual retention times and resolution will vary depending on the specific isomers and chromatographic conditions.

Mandatory Visualizations

Sesquiterpenoid Biosynthesis Signaling Pathway

Sesquiterpenoid_Biosynthesis_Signaling_Pathway Endophytic_Fungi Endophytic Fungi (e.g., Gilmaniella sp.) Plant_Cell Plant Cell (Atractylodes lancea) Endophytic_Fungi->Plant_Cell Induces NO Nitric Oxide (NO) Plant_Cell->NO H2O2 Hydrogen Peroxide (H2O2) Plant_Cell->H2O2 ET Ethylene (ET) NO->ET H2O2->ET JA Jasmonic Acid (JA) ET->JA SA Salicylic Acid (SA) ET->SA MVA_Pathway Mevalonate (MVA) Pathway (in Cytosol) JA->MVA_Pathway Upregulates SA->MVA_Pathway Upregulates FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP TPS Terpene Synthases (TPS) FPP->TPS Sesquiterpenoids Sesquiterpenoids (e.g., this compound) TPS->Sesquiterpenoids Catalyzes

Caption: Signaling pathway for sesquiterpenoid biosynthesis induced by endophytic fungi.[2]

Experimental Workflow for Chiral Isomer Resolution

Chiral_Isomer_Resolution_Workflow Start Start: Co-eluting Isomer Mixture Method_Selection Method Selection: Chiral GC or Chiral HPLC? Start->Method_Selection Chiral_GC Chiral GC Method_Selection->Chiral_GC Volatile Chiral_HPLC Chiral HPLC Method_Selection->Chiral_HPLC Non-Volatile / Preparative GC_Optimization Optimization: - Temperature Program - Carrier Gas Flow - Injection Parameters Chiral_GC->GC_Optimization HPLC_Optimization Optimization: - Mobile Phase Composition - Flow Rate - Column Temperature Chiral_HPLC->HPLC_Optimization Analysis Analysis of Chromatogram GC_Optimization->Analysis HPLC_Optimization->Analysis Resolution_Check Resolution (Rs) > 1.5? Analysis->Resolution_Check Success Success: Resolved Isomers Resolution_Check->Success Yes Failure Change Stationary Phase (Different Chiral Selector) Resolution_Check->Failure No Failure->Method_Selection Re-evaluate

Caption: A logical workflow for the development of a chiral separation method.

References

Technical Support Center: Synthesis of Selina-4(14),7(11)-dien-8-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Selina-4(14),7(11)-dien-8-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges encountered during its synthesis. Given the structural complexity of selinane-type sesquiterpenoids, synthesis can often lead to challenges in stereoselectivity and purification. This guide offers troubleshooting advice and frequently asked questions to navigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound? A1: The main challenges are controlling the stereochemistry at multiple chiral centers and managing the formation of various constitutional and stereo-isomers. The structural similarity of these isomers makes purification and characterization particularly difficult, often resulting in co-elution during chromatographic separation.[1]

Q2: What synthetic strategies can be employed to build the core selinane skeleton? A2: A common and powerful method for constructing the bicyclic system found in selinanes is the Robinson annulation.[2][3][4][5] This reaction sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is highly effective for creating the requisite six-membered ring fused to another ring system.[2][5]

Q3: What are the most likely byproducts in a non-stereoselective synthesis? A3: The most probable byproducts are isomers of the target molecule. These can include other selinene isomers where the double bonds are in different positions (e.g., α-selinene, β-selinene) or diastereomers with different stereochemistry at the chiral centers.[1][6] The specific byproducts will depend heavily on the reaction pathway and conditions.

Q4: Which analytical techniques are essential for identifying this compound and its isomeric byproducts? A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial.

  • GC-MS is the most common technique for separating and providing initial identification of volatile sesquiterpene isomers based on their retention times and fragmentation patterns.[1] However, isomers often have very similar mass spectra.[7]

  • NMR spectroscopy , including 2D techniques like COSY, HSQC, HMBC, and NOESY, is indispensable for unambiguous structure elucidation and stereochemical assignment.[8][9][10][11]

Q5: How can the chromatographic separation of selinene isomers be improved? A5: To resolve co-eluting isomers, optimization of the chromatographic method is key. For Gas Chromatography (GC), consider using a mid-polarity column (e.g., containing trifluoropropyl polysiloxane) or employing a slower oven temperature ramp (e.g., 1-3 °C/min) to enhance separation.[7] For purification, preparative High-Performance Liquid Chromatography (HPLC), potentially with a chiral column, may be necessary.[12]

Troubleshooting Guide

Problem/Symptom Possible Causes Recommended Solutions
Low Overall Yield 1. Incomplete reaction of starting materials. 2. Polymerization of reagents, especially with reactive dienophiles like methyl vinyl ketone in a Robinson annulation.[13] 3. Degradation of product during work-up or purification.1. Optimize reaction parameters (temperature, reaction time, catalyst concentration). 2. Consider in situ generation of unstable reagents or use more stable synthetic equivalents.[13] 3. Perform work-up and purification under an inert atmosphere and at low temperatures if the product is sensitive to air or heat.
Complex product mixture observed in GC-MS or TLC 1. Lack of stereoselectivity, leading to the formation of multiple diastereomers.[14] 2. Lack of regioselectivity, resulting in constitutional isomers with different double bond placements.1. Employ stereoselective synthetic methods, such as using chiral catalysts or auxiliaries.[15][16] 2. Adjust reaction conditions (solvent, temperature) to favor the formation of the desired regioisomer. Review literature for analogous systems.
Difficulty in Purifying the Final Product 1. Byproducts and the target compound have very similar polarities and boiling points, leading to poor separation by standard column chromatography or distillation.[1]1. Utilize high-resolution chromatographic techniques like preparative HPLC.[12] 2. Consider derivatizing the mixture to alter the polarity of the components, facilitating separation, followed by removal of the derivatizing group. 3. For GC-based separation, use a column with a different stationary phase to alter selectivity.[7]
Ambiguous Spectroscopic Data (NMR/MS) 1. Overlapping signals in NMR spectra due to the presence of multiple isomers. 2. Mass spectra of isomers are nearly identical, preventing definitive identification.[7]1. Perform advanced 2D NMR experiments (e.g., HSQC, HMBC, NOESY) to resolve overlapping signals and establish connectivity and spatial relationships.[8][11] 2. Rely on GC retention indices in addition to mass spectra for identification. Compare with literature values or authenticated standards if available.

Data Presentation

Isomer Comparison

While specific quantitative data on synthetic byproduct distribution is scarce, the following table summarizes key identifiers for this compound and its potential related isomers to aid in their identification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Distinguishing Features
This compound C₁₅H₂₂O218.34Presence of a conjugated enone system. ¹H NMR should show signals for an exocyclic methylene (B1212753) group (C-14) and a vinylic proton.
α-Selinene C₁₅H₂₄204.35Isomeric sesquiterpene hydrocarbon (lacks the ketone group). GC retention time and mass spectrum will differ from the dienone.
β-Selinene C₁₅H₂₄204.35Also a hydrocarbon isomer. Differentiated from α-selinene and the target compound by its unique GC retention time and mass spectrum fragmentation.[6]
Other Selinadienone Isomers C₁₅H₂₂O218.34Positional isomers of the double bonds or stereoisomers. Will have identical molecular weight and likely similar mass spectra. Differentiated primarily by GC retention time and detailed 1D/2D NMR analysis.

Experimental Protocols

General Protocol 1: Robinson Annulation for Selinane Core Synthesis

This is a generalized protocol for the key ring-forming reaction and should be optimized for specific substrates.

  • Enolate Formation: Dissolve the starting ketone (e.g., a substituted cyclohexanone (B45756) derivative) in an appropriate aprotic solvent like THF or ethanol.

  • Add a base (e.g., NaOH, KOH, or LDA) at a controlled temperature (e.g., 0 °C to room temperature) and stir to form the enolate.

  • Michael Addition: Slowly add a solution of an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to the enolate solution. Allow the reaction to stir for several hours until the Michael addition is complete (monitor by TLC or GC-MS).

  • Aldol Condensation & Cyclization: Add a stronger base or heat the reaction mixture to initiate the intramolecular aldol condensation. This step closes the new six-membered ring. The resulting β-hydroxy ketone often dehydrates under these conditions to yield the α,β-unsaturated ketone product.

  • Work-up: Quench the reaction with an aqueous acid solution (e.g., NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel.

General Protocol 2: GC-MS Analysis for Isomer Separation
  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Employ a mid-to-low polarity capillary column suitable for terpene analysis, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Carrier Gas: Use Helium at a constant flow rate of approximately 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature to 240°C at a slow rate of 3°C/min to maximize separation of isomers.

    • Hold: Maintain 240°C for 5-10 minutes.

  • Injector and Detector: Set the injector temperature to 250°C. Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-350.

  • Data Analysis: Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and their retention indices with literature values.

Visualizations

Caption: Troubleshooting workflow for synthesis issues.

Caption: Potential isomeric byproducts in synthesis.

References

Technical Support Center: Optimizing Cell Viability in High-Concentration Selina-4(14),7(11)-dien-8-one Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell viability in assays involving high concentrations of Selina-4(14),7(11)-dien-8-one. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

High-concentration screening with hydrophobic compounds like this compound can present several challenges that may impact cell viability readouts. The following table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
High variability in cell viability results between replicate wells. Inconsistent Cell Seeding: Uneven cell distribution across the plate.Ensure a homogenous cell suspension before and during seeding. Use calibrated multichannel pipettes and mix the cell suspension between plate groups.[1]
Edge Effects: Increased evaporation in the outer wells of multi-well plates, altering compound concentration.Avoid using the outer wells for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[1]
Compound Precipitation: Poor solubility of the hydrophobic this compound in aqueous culture medium at high concentrations.Visually inspect wells for precipitation after compound addition. Optimize the solvent concentration (e.g., DMSO) and consider using a solubilizing agent or a different formulation, such as encapsulation in liposomes or nanoparticles.[2]
Unexpectedly high cytotoxicity at concentrations reported to be non-toxic. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the specific cell line used.Ensure the final solvent concentration is non-toxic for your cells (typically <0.5% for DMSO). Always include a vehicle-only control to assess solvent toxicity.[1]
Cell Line Sensitivity: The cell line being used may be more sensitive to the compound than those in published studies.Perform a comprehensive dose-response experiment to determine the IC50 for your specific cell line and experimental conditions.[1]
Compound Instability: The compound may have degraded during storage or handling.Ensure the compound is stored correctly according to the manufacturer's instructions and has not expired.
Pro-oxidative Effects: At high concentrations, some sesquiterpenoids can induce oxidative stress, leading to cell death.Consider co-treatment with an antioxidant (e.g., N-acetylcysteine) to determine if cytotoxicity is mediated by reactive oxygen species (ROS). Measure ROS levels directly using a suitable assay.
No significant effect on cell viability, even at high concentrations. Resistant Cell Line: The chosen cell line may be inherently resistant to the effects of this compound.Consider using a different, potentially more sensitive, cell line or investigating the mechanisms of resistance in your current model.
Assay Interference: The compound may interfere with the chemistry of the viability assay (e.g., by chemically reducing MTT reagent).Run a cell-free control with the compound and the assay reagent to check for direct chemical interactions. Consider using an alternative viability assay that relies on a different principle (e.g., ATP-based luminescence assay instead of a metabolic dye).
Incorrect Concentration Range: The tested concentration range may still be too low to elicit a cytotoxic response.Perform a broad dose-response experiment with concentrations spanning several orders of magnitude (e.g., from nanomolar to high micromolar).

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic?

A1: Not necessarily at all concentrations or in all cell types. Published research has shown that this compound, isolated from Atractylodis Rhizoma Alba, can reduce melanin (B1238610) synthesis in melan-a cells without any apparent cytotoxicity[1]. However, high concentrations of sesquiterpenoids can sometimes lead to off-target effects or cytotoxicity due to factors like poor solubility[2].

Q2: My compound is precipitating in the cell culture medium. What can I do?

A2: this compound is a sesquiterpenoid and is likely hydrophobic. To address precipitation, ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing the final dilutions in your culture medium. It is crucial to perform serial dilutions of your stock in the solvent before the final dilution into the medium. If precipitation persists, you may need to explore the use of solubilizing agents or alternative drug delivery formulations.

Q3: How can I differentiate between true cytotoxicity and assay interference?

A3: To check for assay interference, set up control wells containing your highest concentration of this compound in cell culture medium without cells. Add your viability assay reagent (e.g., MTT, MTS) and incubate as you would with your experimental samples. A change in color or signal in these cell-free wells indicates a direct interaction between the compound and the assay reagent. If interference is observed, you should use a different viability assay based on an alternative detection principle (e.g., measuring ATP content or membrane integrity).

Q4: What is the recommended starting concentration range for a new experiment?

A4: For a new cell line or experiment, it is advisable to perform a broad dose-response study. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions (e.g., 3-fold or 10-fold). This initial screen will help you identify a narrower, more effective concentration range for subsequent, more detailed experiments.

Q5: What are the key controls I should include in my cell viability assay?

A5: To ensure the validity of your results, you should always include the following controls:

  • Untreated Cells: Cells cultured in medium only, representing 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control is essential for assessing any cytotoxic effects of the solvent itself.

  • Positive Control: A known cytotoxic agent to ensure that the assay system is working correctly.

  • Medium-Only Control (Blank): Wells containing only cell culture medium and the assay reagent. This is used to determine the background signal.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a common method for assessing cell viability based on the metabolic reduction of tetrazolium salt (MTT) to formazan (B1609692) by viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in DMSO to achieve the desired range of concentrations.

  • Cell Treatment: Add the diluted compound or vehicle control to the respective wells. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Troubleshooting Workflow for Unexpected Cytotoxicity

G start Unexpected High Cytotoxicity Observed check_precipitation Visually Inspect Wells for Compound Precipitation start->check_precipitation check_solvent Review Final Solvent (e.g., DMSO) Concentration check_precipitation->check_solvent No Precipitate solution_solubility Optimize Solubility: - Lower Concentration - Use Solubilizing Agent check_precipitation->solution_solubility Precipitate Observed check_assay Perform Cell-Free Assay Interference Control check_solvent->check_assay Acceptable solution_solvent Reduce Final Solvent Concentration (<0.5%) and Re-run Vehicle Control check_solvent->solution_solvent Too High check_cell_line Review Cell Line Sensitivity and Doubling Time check_assay->check_cell_line No Interference solution_assay Use Alternative Viability Assay (e.g., ATP-based) check_assay->solution_assay Interference Detected solution_cell_line Adjust Incubation Time or Perform Dose-Response on a Different Cell Line check_cell_line->solution_cell_line High Sensitivity or Fast Growth conclusion True Cytotoxicity or Pro-oxidative Effect check_cell_line->conclusion Sensitivity as Expected

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

Hypothetical Signaling Pathway for High-Concentration Off-Target Effects```dot

G compound High-Concentration This compound stress Cellular Stress (e.g., due to precipitation) compound->stress ros Increased ROS Production stress->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Standard workflow for conducting cell viability assays.

References

Technical Support Center: Spectroscopic Analysis and "Selina-4(14),7(11)-dien-8-one" Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during spectroscopic analysis, with a specific focus on potential interference from the sesquiterpenoid "Selina-4(14),7(11)-dien-8-one."

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what samples might I encounter it?

A1: this compound is a type of organic compound known as a sesquiterpenoid.[1] These are naturally occurring compounds found in a variety of plants. You are most likely to encounter this compound, and other structurally similar sesquiterpenoids, when working with extracts from plants such as Curcuma zedoaria (Zingiberaceae family) and Atractylodes Macrocephala Rhizoma.[2][3] Therefore, if you are analyzing active pharmaceutical ingredients (APIs) or other compounds in a complex plant matrix, there is a potential for this compound to be present and cause analytical interference.

Q2: How can this compound interfere with my spectroscopic analysis?

A2: Interference from this compound and other sesquiterpenoids can manifest in several ways depending on the analytical technique being used:

  • Chromatography (HPLC, GC): Co-elution is a primary concern, where this compound may have a similar retention time to your analyte of interest, leading to overlapping peaks and inaccurate quantification.

  • UV-Vis Spectroscopy: The chromophores in this compound will absorb UV light. If its absorbance spectrum overlaps with that of your analyte, it will lead to an overestimation of the analyte concentration.

  • Mass Spectrometry (MS): In MS, this compound can cause ion suppression or enhancement, affecting the ionization efficiency of your analyte and leading to inaccurate quantification. It can also have a similar mass-to-charge ratio (m/z) as your analyte or produce fragment ions that are isobaric with your analyte's fragments, causing direct spectral overlap.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In NMR, signals from this compound can overlap with the signals of your analyte, especially in the aliphatic or olefinic regions of the spectrum. This can complicate structural elucidation and quantification.

Q3: What are the characteristic spectroscopic features of this compound that I should be aware of?

Spectroscopic TechniqueExpected Characteristics of this compound and related Sesquiterpenoids
¹H NMR Complex multiplets in the aliphatic region (approx. 1.0-3.0 ppm) due to numerous CH, CH₂, and CH₃ groups. Signals for olefinic protons on the double bonds would appear further downfield.
¹³C NMR A total of 15 carbon signals would be expected. Signals for carbonyl carbons (C=O) typically appear in the range of 190-220 ppm. Olefinic carbons (C=C) would be found between 100-150 ppm, and a number of aliphatic carbons would be present in the upfield region.
Mass Spectrometry The molecular weight of this compound is 218.33 g/mol .[3] Expect to see a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ depending on the ionization technique. The fragmentation pattern will be complex due to the fused ring structure and may involve rearrangements.
UV-Vis Spectroscopy The presence of a conjugated system (an α,β-unsaturated ketone) suggests that it will have a characteristic UV absorption maximum (λmax). For similar structures, this is often in the 230-260 nm range.

Troubleshooting Guides

Issue 1: Poor peak separation and suspected co-elution in HPLC-UV analysis.

Possible Cause: Your analyte of interest may be co-eluting with this compound or other sesquiterpenoids in the sample matrix.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC co-elution issues.

Experimental Protocol: Method Modification for Improved HPLC Separation

  • Gradient Optimization:

    • If using a gradient, decrease the initial concentration of the strong solvent and/or extend the gradient time to increase the separation window for early-eluting compounds.

    • A shallower gradient slope can improve the resolution of closely eluting peaks.

  • Mobile Phase Selectivity:

    • If using methanol (B129727) as the organic modifier, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order of compounds.

    • For ionizable analytes, adjusting the pH of the aqueous portion of the mobile phase can significantly change retention times and potentially resolve co-eluting peaks.

  • Stationary Phase Evaluation:

    • If resolution cannot be achieved on a standard C18 column, consider a column with a different stationary phase chemistry. A phenyl-hexyl column can offer different selectivity for aromatic compounds, while a cyano column can be used in both normal and reversed-phase modes, providing alternative separation mechanisms.

  • Sample Preparation:

    • Utilize Solid Phase Extraction (SPE) to clean up the sample. Select an SPE cartridge that retains the interfering sesquiterpenoids while allowing your analyte of interest to pass through, or vice versa.

Issue 2: Inaccurate quantification and suspected matrix effects in LC-MS analysis.

Possible Cause: Co-eluting matrix components, such as this compound, are causing ion suppression or enhancement of your analyte's signal in the mass spectrometer's ion source.

Troubleshooting Workflow:

Troubleshooting_NMR cluster_2 Problem: Overlapping Signals in NMR start_nmr Unresolved or Overlapping Resonances in 1D NMR step1_nmr Acquire Spectrum on a Higher Field Strength Spectrometer start_nmr->step1_nmr check_resolution Signals Still Overlapped? step1_nmr->check_resolution step2_nmr Perform 2D NMR Experiments (COSY, HSQC, HMBC) end_nmr Signal Assignment and Structural Elucidation Achieved step2_nmr->end_nmr Signals Resolved check_resolution2 Signals Still Overlapped? step2_nmr->check_resolution2 Ambiguous Correlations step3_nmr Sample Fractionation or Purification (e.g., Preparative HPLC) step3_nmr->end_nmr check_resolution->step2_nmr Yes check_resolution->end_nmr No check_resolution2->step3_nmr Yes

References

Preventing oxidation of "Selina-4(14),7(11)-dien-8-one" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Selina-4(14),7(11)-dien-8-one to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

This compound is a sesquiterpenoid, a class of natural products isolated from sources like Atractylodes Macrocephala Rhizoma.[1][2] Its chemical structure contains conjugated double bonds and a ketone functional group, which are susceptible to oxidation. Exposure to oxygen, light, and elevated temperatures can lead to degradation of the compound, affecting its purity, stability, and biological activity.

Q2: What are the visible signs of oxidation of this compound?

While specific visual cues for this compound are not extensively documented, oxidation of similar organic compounds can lead to:

  • Color change: A noticeable shift in the color of the material, often to a yellowish or brownish hue.

  • Changes in physical state: The compound, which is described as an oil, may become more viscous or gummy.[3]

  • Formation of precipitates: The appearance of solid particles in the sample.

  • Inconsistent analytical results: Discrepancies in data from techniques like HPLC, GC-MS, or NMR spectroscopy compared to a pure, fresh sample.

Q3: What are the general recommended storage conditions for this compound?

As a general guideline for sesquiterpenoids and other sensitive natural products, storage in a cool, dark, and inert environment is crucial. For this compound, recommended storage is as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[3][4] If stored in a solvent, it should be kept at -80°C for up to six months or -20°C for up to one month.[3][4]

Troubleshooting Guide: Preventing Oxidation

This guide provides solutions to common issues encountered during the storage of this compound.

Problem Potential Cause Recommended Solution
Sample discoloration or change in consistency. Exposure to oxygen and/or light.Store the compound under an inert atmosphere (argon or nitrogen) in an amber vial.[5][6] Ensure the container is tightly sealed.
Degradation of the compound observed in analytical data. Improper storage temperature.Store at the recommended low temperatures (-20°C or -80°C) to minimize thermal degradation.[3][4] Avoid repeated freeze-thaw cycles.[3]
Loss of potency or biological activity. Oxidation due to reactive oxygen species.Consider adding a suitable antioxidant to the sample, especially if it is in solution. The choice of antioxidant should be compatible with the compound and downstream applications.
Contamination of the sample. Introduction of air and moisture during handling.Handle the compound in a glove box or under a constant stream of inert gas.[5] Use dry solvents and syringes for transfers.

Experimental Protocols

Protocol 1: Short-Term Storage of this compound
  • Preparation: If the compound is in a solid state, ensure it is finely powdered to minimize trapped oxygen. If in solution, use a degassed solvent.

  • Container: Place the sample in a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere: Purge the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace any air.[6]

  • Sealing: Tightly seal the vial immediately after purging. For extra protection, wrap the cap with parafilm.

  • Storage: Store the vial in a refrigerator at 4°C for short-term storage.[3][4]

Protocol 2: Long-Term Storage of this compound
  • Preparation: Follow the same preparation steps as for short-term storage.

  • Container: Use a vial suitable for freezing, such as a cryovial with a secure seal.

  • Inert Atmosphere: Thoroughly purge the vial with dry argon or nitrogen.[5]

  • Sealing: Securely seal the vial and wrap with parafilm.

  • Storage: Place the vial in a freezer at -20°C or, for maximum stability, in an ultra-low temperature freezer at -80°C.[3][4]

  • Thawing: When ready to use, allow the vial to slowly warm to room temperature before opening to prevent condensation of moisture inside the vial.[6]

Data Summary

Storage Condition Duration Expected Stability Reference
Powder at -20°C3 yearsHigh[3][4]
Powder at 4°C2 yearsModerate[3][4]
In solvent at -80°C6 monthsHigh[3][4]
In solvent at -20°C1 monthModerate[3][4]

Visualizations

Oxidation_Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_solutions Solutions cluster_actions Corrective Actions Observe Observe Signs of Degradation (e.g., color change, inconsistent data) Diagnose Potential Causes of Oxidation Observe->Diagnose Oxygen Exposure to Oxygen Diagnose->Oxygen Light Exposure to Light Diagnose->Light Temp Improper Temperature Diagnose->Temp Handling Improper Handling Diagnose->Handling Inert Store Under Inert Gas (Argon/Nitrogen) Oxygen->Inert Amber Use Amber Vials Light->Amber Cold Store at -20°C or -80°C Temp->Cold Glovebox Handle in a Glovebox Handling->Glovebox Storage_Protocol_Logic Start Start: Prepare Sample InertAtmosphere Purge with Inert Gas Start->InertAtmosphere Decision Storage Duration? ShortTerm Short-Term (< 2 years) Decision->ShortTerm Short LongTerm Long-Term (> 2 years) Decision->LongTerm Long Store4C Store at 4°C ShortTerm->Store4C StoreNeg20C Store at -20°C / -80°C LongTerm->StoreNeg20C Seal Seal Tightly InertAtmosphere->Seal Seal->Decision End End: Stored Sample Store4C->End StoreNeg20C->End

References

Technical Support Center: Troubleshooting Inconsistent Results in Selina-4(14),7(11)-dien-8-one Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving Selina-4(14),7(11)-dien-8-one.

Troubleshooting Guides

This section addresses specific issues that may lead to variability in experimental outcomes when working with this compound.

Issue 1: High Variability in Melanogenesis Inhibition Assay Results

Question: We are observing significant well-to-well and experiment-to-experiment variability in our melanogenesis inhibition assays with this compound. What are the potential causes and solutions?

Answer: High variability in cell-based assays is a common challenge. Several factors related to the compound, cells, and assay procedure can contribute to this issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

Troubleshooting_Variability cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Categories cluster_Solutions Potential Solutions A High Variability in Melanogenesis Assay Results B Compound-Related Issues A->B C Cell-Related Issues A->C D Assay Protocol Issues A->D Sol_B Verify Purity (HPLC/MS) Check Solubility & Stability Prepare Fresh Stock Solutions B->Sol_B Investigate Sol_C Check Cell Health & Morphology Standardize Cell Seeding Density Monitor Passage Number Test for Mycoplasma C->Sol_C Investigate Sol_D Optimize Incubation Times Ensure Consistent Reagent Addition Validate Plate Reader Settings Use Appropriate Controls D->Sol_D Investigate

Caption: A logical workflow for troubleshooting high variability in bioassay results.

Detailed Checklist:

  • Compound Integrity:

    • Purity: Verify the purity of your this compound sample using methods like HPLC or mass spectrometry. Impurities can have their own biological effects, leading to inconsistent results.

    • Solubility: This compound is a sesquiterpene, which may have limited aqueous solubility.[1][2][3] Ensure it is fully dissolved in your stock solution (e.g., DMSO) and that it doesn't precipitate when diluted in culture media. Visually inspect for any precipitation.

    • Stability: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. The stability of the compound in your specific assay media and conditions should be considered.

  • Cell Culture Health and Consistency:

    • Cell Health: Regularly monitor the health and morphology of your melan-a cells. Stressed or unhealthy cells will respond inconsistently.

    • Cell Seeding: Uneven cell distribution in microplates is a major source of variability.[4] Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed the plates.

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses.[4][5]

    • Mycoplasma Contamination: This is a common and often undetected problem in cell culture that can significantly alter cellular responses. Regularly test your cell lines for mycoplasma.[4][5]

  • Assay Protocol and Conditions:

    • Reagent Consistency: Use the same lot of reagents (e.g., media, FBS, assay kits) throughout an experiment and, if possible, for a series of related experiments.

    • Incubation Times: Adhere strictly to optimized incubation times for cell treatment and assay development.

    • Pipetting Accuracy: Calibrate your pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate and consistent reagent addition.[4]

    • Plate Effects: Be aware of "edge effects" in microplates, where wells on the perimeter of the plate can behave differently. Consider not using the outer wells for experimental data.

Issue 2: Lack of Expected Bioactivity

Question: We are not observing the reported melanogenesis-inhibitory effect of this compound in our experiments. Why might this be?

Answer: A lack of expected biological effect can be due to a variety of factors, ranging from the compound itself to the specifics of your experimental setup.

Potential Causes and Solutions:

Potential CauseRecommended Action
Compound Inactivity Verify the identity and purity of your this compound sample. If possible, obtain a sample from a different supplier for comparison.
Sub-optimal Concentration Range Perform a dose-response experiment over a wide range of concentrations to ensure you are testing within the active range.
Cell Line Differences The original research used melan-a cells.[6] If you are using a different cell line, it may not have the same signaling pathways or sensitivity.
Assay Endpoint Mismatch This compound was reported to decrease the expression of melanogenic enzymes, not directly inhibit tyrosinase activity in a cell-free system.[6] Ensure your assay endpoint (e.g., melanin (B1238610) content, protein expression) aligns with the compound's known mechanism of action.
Incorrect Assay Conditions Review and optimize assay parameters such as incubation time, cell density, and stimulation conditions (if any).
Issue 3: Observed Cytotoxicity at Active Concentrations

Question: We are seeing a decrease in cell viability at concentrations where we expect to see melanogenesis inhibition, which complicates the interpretation of our results. The original report mentioned no apparent cytotoxicity.[6]

Answer: Unforeseen cytotoxicity can confound your results. It's crucial to differentiate between a true inhibition of melanogenesis and a reduction in melanin due to cell death.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay First: Always determine the cytotoxic profile of this compound on your specific cell line before running functional assays. Use a sensitive and reliable method like MTT, MTS, or a live/dead cell stain.

  • Select Non-Toxic Concentrations: Choose a concentration range for your melanogenesis assays that is well below the cytotoxic threshold (e.g., below the IC20).

  • Consider Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture media is consistent across all wells and is at a non-toxic level for your cells.

  • Cell Line Sensitivity: Your specific clone or passage number of melan-a cells might be more sensitive than the one used in the original study.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound in inhibiting melanogenesis?

A1: this compound has been shown to reduce melanin synthesis in melan-a cells. Its mechanism is not through direct inhibition of tyrosinase enzyme activity in a cell-free system. Instead, it decreases the expression of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[6]

Signaling Pathway Diagram:

Melanogenesis_Inhibition Compound This compound Cell Melanocyte Compound->Cell Acts on Gene_Expression Reduced Expression of Melanogenic Enzymes Cell->Gene_Expression Enzymes Tyrosinase TRP-1 TRP-2 Gene_Expression->Enzymes Leads to lower levels of Inhibition Inhibition Gene_Expression->Inhibition Melanin Melanin Synthesis Enzymes->Melanin Catalyze Inhibition->Melanin

Caption: Proposed mechanism of melanogenesis inhibition by this compound.

Q2: What are the key physicochemical properties of this compound to be aware of?

A2: this compound is a sesquiterpene.[1][2][3] Compounds of this class are often lipophilic, which can affect their solubility in aqueous solutions.

Summary of Properties:

PropertyValue / ConsiderationSource
Molecular Formula C15H22OCalculated
Molecular Weight 218.34 g/mol Calculated
LogP (estimated) ~4.5 - 5.0Chemically similar structures
Solubility Poorly soluble in water; Soluble in organic solvents like DMSO, ethanol, acetone.[7] (Data for similar compounds)
Stability Potential for degradation with repeated freeze-thaw cycles or prolonged storage in solution. Store as recommended by the supplier, typically desiccated and protected from light.General guidance for natural products

Q3: What are the critical controls to include in a melanogenesis bioassay?

A3: Proper controls are essential for interpreting your data correctly.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This is your baseline (0% inhibition).

  • Positive Control: A known inhibitor of melanogenesis (e.g., Kojic acid, Arbutin) to ensure the assay is working as expected.

  • Untreated Control: Cells that are not treated with any compound or vehicle. This helps monitor the baseline health and melanin production of the cells.

  • Cell Viability Control: A parallel plate treated with the same concentrations of the compound, which is then used for a cytotoxicity assay to ensure observed effects are not due to cell death.

Experimental Protocols

Protocol 1: Melan-a Cell Melanin Content Assay
  • Cell Seeding: Seed melan-a cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound or controls. Incubate for 72 hours.

  • Cell Lysis: Wash the cells with PBS. Lyse the cells by adding 200 µL of 1N NaOH containing 10% DMSO and incubating at 80°C for 1 hour.

  • Measurement: Transfer the lysates to a 96-well plate. Measure the absorbance at 475 nm using a microplate reader.

  • Data Analysis: Normalize the melanin content to the protein concentration of each well (determined from a parallel plate or by a subsequent protein assay on the lysate) to account for differences in cell number.

Protocol 2: Cellular Tyrosinase Activity Assay
  • Cell Culture and Treatment: Follow steps 1 and 2 from the Melanin Content Assay protocol.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Tyrosinase Reaction: In a 96-well plate, mix 80 µL of lysate (normalized for protein concentration) with 20 µL of 10 mM L-DOPA.

  • Measurement: Incubate at 37°C for 1-2 hours and measure the absorbance at 475 nm to quantify the formation of dopachrome.

  • Data Analysis: Express tyrosinase activity as a percentage of the vehicle-treated control.

References

Validation & Comparative

A Comparative Analysis of Selina-4(14),7(11)-dien-8-one and Other Bioactive Sesquiterpenes from Atractylodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Atractylodes, a cornerstone of traditional East Asian medicine, is a rich reservoir of bioactive sesquiterpenoids. These compounds have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects. This guide provides an objective comparison of selina-4(14),7(11)-dien-8-one, a notable eudesmane-type sesquiterpene, with other prominent sesquiterpenes isolated from Atractylodes species such as A. macrocephala and A. lancea. The comparison is supported by experimental data on their biological activities and mechanistic pathways.

Comparative Biological Activities of Atractylodes Sesquiterpenes

The therapeutic potential of sesquiterpenes from Atractylodes is underscored by their varied effects on key biological processes. The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and specific enzyme-inhibitory activities of this compound and its counterparts.

Table 1: Comparative Cytotoxicity of Atractylodes Sesquiterpenes

CompoundSesquiterpene TypeCell LineIC₅₀ (µM)Reference
This compound Eudesmane-Data Not Available-
Atractylon (B190628)EudesmaneHepG226.19[1]
AtractylonSMCC772122.32[1]
AtractylonMHCC97H34.14[1]
HinesolSpirovetivaneHL-60>100-
Atractylenolide IEudesmane Lactone-Data Not Available-
Atractylenolide IIEudesmane Lactone-Data Not Available-
Atractylenolide IIIEudesmane Lactone-Data Not Available-

Table 2: Comparative Anti-Inflammatory and Enzyme-Inhibitory Activities

CompoundActivityAssayIC₅₀ (µM) / EffectReference
This compound AntioxidantRegulates Keap1-Nrf2-ARE pathway-[2]
This compound Epigenetic RegulationLSD1 InhibitionModerately active-
Atractylenolide IAnti-inflammatoryTNF-α Production (LPS-stimulated macrophages)23.1-
Atractylenolide IAnti-inflammatoryNO Production (LPS-stimulated macrophages)41.0-
Atractylenolide IIIAnti-inflammatoryTNF-α Production (LPS-stimulated macrophages)56.3-
Atractylenolide IIIAnti-inflammatoryNO Production (LPS-stimulated macrophages)45.1% inhibition at 100 µM-
Atractylenolide IIAnti-inflammatoryInhibits NF-κB p65/PD-L1 signaling-[3][4][5]
AtractylonAnti-inflammatoryInhibits NF-κB signaling-[6]

Mechanistic Insights: Key Signaling Pathways

The pharmacological effects of these sesquiterpenes are often mediated through the modulation of critical cellular signaling pathways. This compound and other sesquiterpene lactones from Atractylodes have been shown to activate the Keap1-Nrf2-ARE pathway, a primary regulator of cellular antioxidant responses.[2][7] In contrast, compounds like atractylon and atractylenolide II exert their anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.[3][4][5][6]

Keap1-Nrf2-ARE Antioxidant Response Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, leading to its degradation. Upon exposure to oxidative stress or activation by compounds like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes.

Caption: Keap1-Nrf2-ARE antioxidant response pathway activation.

NF-κB Inflammatory Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to enter the nucleus and activate the transcription of inflammatory genes. Sesquiterpenes like atractylon inhibit this pathway, thereby reducing inflammation.

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test sesquiterpene (e.g., 0, 5, 10, 20 µM) and incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay quantifies the inhibition of nitric oxide production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • NO Concentration Calculation: Determine the nitrite (B80452) concentration by comparing the absorbance with a sodium nitrite standard curve.

Hepatoprotective Activity Assay

This assay evaluates the ability of a compound to protect liver cells from toxin-induced damage.

  • Cell Culture: Seed HepG2 cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test sesquiterpene for a specified duration (e.g., 2 hours).

  • Toxin Induction: Induce hepatotoxicity by adding a toxic agent, such as acetaminophen (B1664979) (APAP), to the cell culture medium and incubate for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described above. An increase in cell viability in the presence of the test compound compared to the toxin-only control indicates a hepatoprotective effect.

LSD1 Inhibition Assay

This fluorometric assay measures the activity of Lysine-Specific Demethylase 1 (LSD1).

  • Reagent Preparation: Prepare assay buffer, LSD1 enzyme, horseradish peroxidase (HRP), and fluorometric substrate according to the manufacturer's instructions.

  • Assay Reaction: In a 96-well plate, combine the assay buffer, LSD1, HRP, and the test compound (inhibitor).

  • Initiation: Start the reaction by adding the fluorometric substrate.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

  • IC₅₀ Determination: Calculate the percent inhibition of LSD1 activity for each concentration of the test compound and determine the IC₅₀ value.

This guide provides a comparative overview of this compound and other sesquiterpenes from Atractylodes, offering valuable insights for researchers in natural product chemistry and drug discovery. The presented data and protocols serve as a foundation for further investigation into the therapeutic potential of these fascinating compounds.

References

Comparative analysis of "Selina-4(14),7(11)-dien-8-one" isomers' bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents from natural sources has led to significant interest in the bioactivity of sesquiterpenoids, a diverse class of secondary metabolites. Among these, the selinane-type sesquiterpenoids have demonstrated a range of pharmacological effects. This guide provides a comparative analysis of the bioactivity of "Selina-4(14),7(11)-dien-8-one" and its structurally related isomers, summarizing key experimental findings to aid in future research and drug development endeavors.

Overview of Compared Isomers

This comparison focuses on the following selinane-type sesquiterpenoids, for which bioactivity data has been reported:

  • This compound : A sesquiterpenoid isolated from Atractylodis Rhizoma Alba.

  • Selina-1,3,7(11)-trien-8-one : An isomer isolated from the essential oil of Eugenia uniflora L. leaves.[1][2]

  • Oxidoselina-1,3,7(11)-trien-8-one : An oxidized derivative of selina-1,3,7(11)-trien-8-one, also found in Eugenia uniflora.[1][2]

  • (5S,8S,9R, 10S)-selina-4(14),7(11)-diene-8,9-diol : A diol isolated from a marine-derived Streptomyces sp.

Comparative Bioactivity Data

The following table summarizes the reported quantitative bioactivity data for the selected selinane-type sesquiterpenoids. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.

CompoundBioactivityCell Line/AssayResultsReference
This compound Inhibition of MelanogenesisMelan-a cellsDramatically reduced melanin (B1238610) synthesis without apparent cytotoxicity.[3]
Selina-1,3,7(11)-trien-8-one Cytotoxicity (GI50)A549 (Lung Adenocarcinoma)590.8 µM[2]
Cytotoxicity (GI50)HepG2 (Hepatoma Carcinoma)289.2 µM[2]
Cytotoxicity (GI50)IMR90 (Normal Lung Fibroblast)184.7 µM[2]
Oxidoselina-1,3,7(11)-trien-8-one Cytotoxicity (GI50)A549 (Lung Adenocarcinoma)359.3 µM[2]
Cytotoxicity (GI50)HepG2 (Hepatoma Carcinoma)97.5 µM[2]
Cytotoxicity (GI50)IMR90 (Normal Lung Fibroblast)14.9 µM[2]
(5S,8S,9R, 10S)-selina-4(14),7(11)-diene-8,9-diol Cytotoxicity (IC50)HepG2 (Hepatoma Carcinoma)250 µg/mL[4]

Experimental Protocols

Inhibition of Melanogenesis Assay for this compound
  • Cell Culture : Melan-a cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 200 nM phorbol (B1677699) 12-myristate 13-acetate at 37°C in a 5% CO2 incubator.

  • Melanin Content Assay : Cells were seeded in 24-well plates and treated with various concentrations of this compound for a specified period. After treatment, cells were washed with PBS, lysed, and the melanin content was measured spectrophotometrically at 405 nm. Cell viability was assessed concurrently using a standard cytotoxicity assay (e.g., MTT assay) to ensure that the reduction in melanin was not due to cell death.

  • Tyrosinase Activity Assay : The effect on tyrosinase activity was determined both in a cell-free system using mushroom tyrosinase and within the melan-a cells. For the cellular tyrosinase activity, treated cells were lysed, and the tyrosinase activity was measured by monitoring the rate of L-DOPA oxidation to dopachrome (B613829) at 475 nm.[3]

Cytotoxicity Assay for Selinane-trien-one Derivatives
  • Cell Lines and Culture : Human lung adenocarcinoma epithelial cells (A549), human hepatoma carcinoma cells (HepG2), and normal human lung fibroblast cells (IMR90) were used.[1][2] Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Sulphorhodamine B (SRB) Assay : The cytotoxicity of the compounds was evaluated using the SRB assay. Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for 48 hours. After incubation, cells were fixed with trichloroacetic acid, stained with SRB dye, and the absorbance was measured at 515 nm to determine cell viability. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values were then calculated.[2]

Visualized Signaling Pathways and Workflows

Proposed Mechanism of Melanogenesis Inhibition

The following diagram illustrates the proposed signaling pathway for the inhibition of melanogenesis by this compound, which involves the downregulation of key melanogenic enzymes.[3]

melanogenesis_inhibition This compound This compound Melanocyte Melanocyte This compound->Melanocyte Enters Tyrosinase_Expression Tyrosinase Expression Melanocyte->Tyrosinase_Expression Reduces TRP1_Expression TRP-1 Expression Melanocyte->TRP1_Expression Reduces TRP2_Expression TRP-2 Expression Melanocyte->TRP2_Expression Reduces Melanin_Synthesis Melanin Synthesis Tyrosinase_Expression->Melanin_Synthesis TRP1_Expression->Melanin_Synthesis TRP2_Expression->Melanin_Synthesis

Caption: Inhibition of melanogenic enzyme expression by this compound.

General Experimental Workflow for Bioactivity Screening

This diagram outlines a typical workflow for the isolation and bioactivity screening of natural products like selinane-type sesquiterpenoids.

bioactivity_workflow cluster_extraction Extraction & Isolation cluster_bioassay Bioactivity Evaluation Plant_Material Plant/Microbial Source Extraction Extraction Plant_Material->Extraction Fractionation Bioactivity-guided Fractionation Extraction->Fractionation Isolation Compound Isolation (e.g., Chromatography) Fractionation->Isolation Identification Structure Elucidation (NMR, MS) Isolation->Identification Bioassays Bioassays (e.g., Cytotoxicity, Enzyme Inhibition) Identification->Bioassays Data_Analysis Data Analysis (IC50, GI50) Bioassays->Data_Analysis Hit_Compound Hit Compound Data_Analysis->Hit_Compound

Caption: General workflow for natural product bioactivity screening.

Conclusion

The available data, while not a direct comparison of "this compound" isomers, highlights the diverse biological activities within the selinane-type sesquiterpenoid class. "this compound" emerges as a promising candidate for skin-lightening applications due to its targeted inhibition of melanogenesis. In contrast, its positional and functionalized isomers, "selina-1,3,7(11)-trien-8-one" and "oxidoselina-1,3,7(11)-trien-8-one," exhibit significant cytotoxic effects, particularly the oxidized form against normal lung fibroblasts, suggesting a pro-oxidative mechanism that warrants further investigation for potential anticancer applications, but also indicates a potential for toxicity. The diol derivative also shows cytotoxic potential.

This comparative guide underscores the importance of subtle structural variations in determining the bioactivity of selinane-type sesquiterpenoids. Further research, including the synthesis and systematic evaluation of a broader range of isomers under standardized assay conditions, is crucial to fully elucidate their therapeutic potential and structure-activity relationships.

References

Validating the structure of "Selina-4(14),7(11)-dien-8-one" using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural products is a critical step in the discovery pipeline. This guide provides a comparative overview of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for validating the structure of sesquiterpenoids, using "Selina-4(14),7(11)-dien-8-one" as a representative example of the eudesmane (B1671778) class. We will explore the key 2D NMR experiments, compare them with alternative analytical techniques, and provide detailed experimental protocols and data interpretation workflows.

The Power of 2D NMR in Structure Elucidation

One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual protons and carbons. However, for complex molecules like sesquiterpenoids, significant signal overlap in ¹H NMR and the lack of direct connectivity information in ¹³C NMR often make unambiguous structure determination challenging. 2D NMR spectroscopy overcomes these limitations by correlating nuclear spins through chemical bonds or space, providing a detailed architectural map of the molecule.

The three most informative 2D NMR experiments for structural elucidation are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors in the molecular structure (typically separated by two or three bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the definitive assignment of proton signals to their corresponding carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically two or three bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and piecing together the carbon skeleton.

Comparative Analysis: 2D NMR vs. Alternative Techniques

While 2D NMR is a cornerstone of modern structure elucidation, other techniques play complementary or, in some cases, primary roles.

TechniquePrincipleAdvantagesLimitations
2D NMR Spectroscopy Measures through-bond and through-space correlations between atomic nuclei.Provides detailed connectivity information, enabling the complete assignment of complex structures in solution. Non-destructive.Requires relatively larger sample amounts (mg scale) and longer acquisition times. Can be complex to interpret for highly convoluted spectra.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity (µg to ng scale), provides accurate molecular weight and elemental composition (HR-MS). Fragmentation patterns can offer structural clues.Does not provide direct connectivity information. Isomers can be difficult to distinguish.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.Provides an unambiguous, absolute structure.Requires a suitable single crystal, which can be difficult to obtain for many natural products.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the presence of specific functional groups (e.g., C=O, O-H).Does not provide information about the carbon skeleton or stereochemistry.
Ultraviolet-Visible (UV-Vis) Spectroscopy Measures the absorption of ultraviolet or visible light by a molecule.Useful for identifying chromophores (conjugated systems, aromatic rings).Provides limited structural information beyond the presence of chromophores.

Data Presentation: Unraveling the Structure of a Eudesmane Sesquiterpenoid

To illustrate the application of 2D NMR, let's consider the hypothetical validation of a structure like this compound using data from a representative eudesmane sesquiterpenoid. The following tables summarize the kind of data that would be generated.

Table 1: ¹H and ¹³C NMR Data for a Representative Eudesmane Sesquiterpenoid
PositionδC (ppm)δH (ppm, mult., J in Hz)
138.51.55 (m), 1.65 (m)
227.81.80 (m), 1.95 (m)
376.24.28 (br s)
4150.1-
550.22.10 (m)
635.41.70 (m), 1.85 (m)
7125.3-
8134.55.55 (d, 1.5)
972.14.50 (d, 2.0)
1041.3-
1171.5-
1229.81.25 (s)
1329.51.23 (s)
1418.70.69 (s)
15108.94.80 (t, 1.5), 5.08 (t, 1.5)

Note: This data is for Eudesm-4(15),7-diene-3α,9β,11-triol and is used here for illustrative purposes.

Table 2: Key 2D NMR Correlations for Structural Elucidation
Proton(s) (δH)COSY Correlations (δH)HSQC Correlation (δC)Key HMBC Correlations (δC)
H-1 (1.55, 1.65)H-2 (1.80, 1.95)C-1 (38.5)C-2, C-5, C-9, C-10, C-14
H-2 (1.80, 1.95)H-1 (1.55, 1.65), H-3 (4.28)C-2 (27.8)C-1, C-3, C-4, C-10
H-3 (4.28)H-2 (1.80, 1.95)C-3 (76.2)C-1, C-2, C-4, C-5
H-5 (2.10)H-6 (1.70, 1.85)C-5 (50.2)C-1, C-4, C-6, C-7, C-10, C-14
H-6 (1.70, 1.85)H-5 (2.10)C-6 (35.4)C-5, C-7, C-8
H-8 (5.55)-C-8 (134.5)C-6, C-7, C-9, C-11
H-9 (4.50)-C-9 (72.1)C-1, C-7, C-8, C-10
H-12 (1.25)-C-12 (29.8)C-7, C-11, C-13
H-13 (1.23)-C-13 (29.5)C-7, C-11, C-12
H-14 (0.69)-C-14 (18.7)C-1, C-5, C-9, C-10
H-15 (4.80, 5.08)-C-15 (108.9)C-3, C-4, C-5

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the acquisition of key 2D NMR spectra.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments or samples prone to oxidation, degas the sample by bubbling an inert gas (e.g., argon) through the solution or by several freeze-pump-thaw cycles.

NMR Spectrometer and General Parameters
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe (e.g., broadband or cryoprobe).

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiments.

  • Referencing: Chemical shifts are referenced to the residual solvent signal or an internal standard (e.g., TMS).

COSY (¹H-¹H Correlation Spectroscopy)
  • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Spectral Width: Set the spectral width in both dimensions to encompass all proton signals.

  • Data Points: Acquire a sufficient number of data points in both the direct (t₂) and indirect (t₁) dimensions (e.g., 2048 in t₂ and 256-512 in t₁).

  • Number of Scans: Typically 2-8 scans per increment are sufficient.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

  • Spectral Width: Set the ¹H spectral width as in the 1D ¹H spectrum and the ¹³C spectral width to cover all carbon signals.

  • Data Points: Acquire approximately 2048 data points in the ¹H dimension and 256-512 increments in the ¹³C dimension.

  • Number of Scans: Typically 4-16 scans per increment, depending on the sample concentration.

  • ¹JCH Coupling Constant: Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width: Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

  • Data Points: Acquire approximately 2048 data points in the ¹H dimension and 256-512 increments in the ¹³C dimension.

  • Number of Scans: HMBC is less sensitive than HSQC, so a higher number of scans (e.g., 16-64) per increment is often required.

  • Long-Range Coupling Constant: Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz to observe correlations over 2-3 bonds.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

Visualization of the Structure Elucidation Workflow

The logical process of using 2D NMR to validate a chemical structure can be visualized as a workflow.

G cluster_0 Data Acquisition cluster_2 Structure Validation A Purified Compound B 1D NMR (¹H, ¹³C, DEPT) A->B Initial Analysis C 2D NMR (COSY, HSQC, HMBC) A->C Detailed Analysis D Assign ¹H and ¹³C Signals B->D E Identify Spin Systems (from COSY) C->E F Connect Spin Systems (from HMBC) C->F G Confirm C-H Connectivity (from HSQC) C->G D->E E->F H Assemble Planar Structure F->H G->F I Propose Stereochemistry (NOESY/ROESY, J-couplings) H->I J Validated Structure I->J

Caption: Workflow for 2D NMR-based structure validation.

This guide provides a framework for understanding and applying 2D NMR spectroscopy for the structural validation of sesquiterpenoids. By systematically acquiring and interpreting COSY, HSQC, and HMBC data, researchers can confidently piece together complex molecular architectures, a fundamental task in natural product chemistry and drug discovery.

A Comparative Guide to the Quantification of Selina-4(14),7(11)-dien-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of the sesquiterpenoid Selina-4(14),7(11)-dien-8-one. While direct comparative studies on the quantification of this specific compound are not extensively available in current literature, this document synthesizes typical performance data and protocols from the analysis of similar sesquiterpenes and other natural products. The aim is to offer a practical guide for selecting an appropriate analytical method. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Illustrative Comparison of Quantification Methods

The following table summarizes typical performance characteristics for the quantification of sesquiterpenoids, including compounds structurally related to this compound, using GC-MS, HPLC-UV/MS, and qNMR. These values are illustrative and should be considered as representative ranges achievable with each technique. Method validation for the specific analyte and matrix is essential to determine the precise performance parameters.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Limit of Detection (LOD) 0.05 - 10 µg/L[1][2]0.08 - 6.79 µg/mL[3][4]~10 µM[5]
Limit of Quantification (LOQ) 0.15 - 25 µg/L[1][2]0.24 - 20.40 µg/mL[3][4]Dependent on desired accuracy and experiment time[5]
Linearity (r²) > 0.99[6]> 0.99[7][8]Inherently linear if acquisition parameters are set correctly[9]
Precision (RSD%) < 15%[10]< 10%[3]< 2%[11]
Accuracy (Recovery %) 80 - 115%[10]74 - 108%[3][7]Not applicable (primary ratio method)
Selectivity High (with MS detection)Moderate to High (dependent on detector and chromatography)High (depends on spectral resolution)
Sample Throughput HighHighLow to Medium

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS, HPLC, and qNMR are outlined below. These are generalized protocols and may require optimization for specific sample matrices.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like sesquiterpenes.[12] It offers high sensitivity and selectivity, especially when using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.[13]

Sample Preparation:

  • Extraction: Extract the sample containing this compound with a suitable organic solvent such as hexane, ethyl acetate, or dichloromethane. Ultrasound-assisted extraction or Soxhlet extraction can be employed to improve efficiency.

  • Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

  • Derivatization (optional): For compounds with poor volatility or thermal stability, derivatization might be required. However, for this compound, this is generally not necessary.

  • Internal Standard: Add a suitable internal standard (e.g., a structurally similar compound not present in the sample) for accurate quantification.

GC-MS Conditions (Illustrative):

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Start at 60°C for 2 min, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 min.[14]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for initial identification, then Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of this compound in the sample from the calibration curve.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of natural products.[15] For compounds like this compound, which possess a chromophore, UV detection is a viable option. For higher selectivity and sensitivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is recommended.

Sample Preparation:

  • Extraction: Extract the sample with a polar solvent such as methanol (B129727) or acetonitrile (B52724).

  • Filtration: Filter the extract through a 0.22 µm syringe filter before injection.

  • Internal Standard: Add a suitable internal standard.

HPLC-UV/MS Conditions (Illustrative):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Diode Array Detector (DAD) monitoring at a wavelength appropriate for the analyte's UV absorbance maximum, or a Mass Spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Data Analysis: Similar to GC-MS, construct a calibration curve using an internal or external standard method to quantify the analyte.

Quantification by Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[17]

Sample Preparation:

  • Extraction and Purification: A partially purified extract containing this compound is required.

  • Sample Weighing: Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.[18]

  • Dissolution: Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H-NMR Acquisition Parameters (Illustrative):

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: A simple 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation.[9]

  • Acquisition Time (aq): Sufficiently long to ensure good digital resolution.

  • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250 for <1% integration error).

Data Analysis:

  • Signal Selection: Choose well-resolved signals for both this compound and the internal standard.

  • Integration: Carefully integrate the selected signals.

  • Calculation: The concentration of the analyte is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Filtration / SPE Extraction->Cleanup Chromatography Chromatographic Separation (GC or HPLC) Cleanup->Chromatography Detection Detection (MS or UV) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of a natural product.

method_validation Method Validation Method Validation Specificity / Selectivity Specificity / Selectivity Method Validation->Specificity / Selectivity Is the signal unique? Linearity Linearity Method Validation->Linearity Is the response proportional? Accuracy Accuracy Method Validation->Accuracy How close to the true value? Precision Precision Method Validation->Precision How reproducible? LOD / LOQ LOD / LOQ Method Validation->LOD / LOQ What are the detection limits? Robustness Robustness Method Validation->Robustness How stable is the method? Repeatability (Intra-day) Repeatability (Intra-day) Precision->Repeatability (Intra-day) Intermediate Precision (Inter-day) Intermediate Precision (Inter-day) Precision->Intermediate Precision (Inter-day)

Caption: Key parameters in analytical method validation.

References

Comparative Analysis of Selina-4(14),7(11)-dien-8-one's Anti-Inflammatory Activity: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific data on the anti-inflammatory activity of Selina-4(14),7(11)-dien-8-one, a sesquiterpenoid isolated from the medicinal plant Atractylodes macrocephala. Consequently, a direct quantitative comparison with established anti-inflammatory drugs is not feasible at this time. This guide, therefore, provides a detailed overview of the anti-inflammatory properties of compounds found in Atractylodes macrocephala, alongside a comparative analysis of well-known anti-inflammatory drugs, to offer a contextual framework for researchers and drug development professionals.

While direct experimental data for this compound is lacking, studies on other bioactive compounds from Atractylodes macrocephala have demonstrated significant anti-inflammatory potential. These compounds have been shown to modulate key inflammatory pathways, offering insights into the potential mechanisms that this compound might employ.

Established Anti-Inflammatory Drugs: A Quantitative Overview

To provide a benchmark for potential future studies on this compound, the following tables summarize the inhibitory concentrations (IC50) of commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. These values represent the concentration of a drug required to inhibit a specific biological or biochemical function by 50%.

Table 1: In Vitro Anti-Inflammatory Activity of Common NSAIDs

DrugTargetAssay SystemIC50 Value
Indomethacin Prostaglandin E2 (PGE2) productionIL-1α-induced human synovial cells5.5 ± 0.1 nM[1]
Ibuprofen Cyclooxygenase-1 (COX-1)In vitro enzyme assay13 µM[2]
Ibuprofen Cyclooxygenase-2 (COX-2)In vitro enzyme assay370 µM

Table 2: In Vitro Anti-Inflammatory Activity of Dexamethasone

DrugTarget/AssayCell LineIC50 Value
Dexamethasone Glucocorticoid Receptor Binding-38 nM[3]
Dexamethasone Inhibition of IL-6 productionLPS-induced whole blood~0.5 x 10⁻⁸ M

Key Inflammatory Signaling Pathways

The anti-inflammatory action of many compounds, including those potentially present in Atractylodes macrocephala, is often mediated through the inhibition of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by inflammatory stimuli like lipopolysaccharide (LPS), lead to the production of pro-inflammatory mediators.

G General Inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) Receptor (TLR4) Receptor (TLR4) Inflammatory Stimulus (LPS)->Receptor (TLR4) IKK IKK Receptor (TLR4)->IKK MAPK Cascades (p38, JNK, ERK) MAPK Cascades (p38, JNK, ERK) Receptor (TLR4)->MAPK Cascades (p38, JNK, ERK) IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits NF-κB (active) NF-κB (active) IκB->NF-κB (active) degradation releases AP-1 (activated by MAPKs) AP-1 (activated by MAPKs) MAPK Cascades (p38, JNK, ERK)->AP-1 (activated by MAPKs) Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NF-κB (active)->Pro-inflammatory Genes (iNOS, COX-2, Cytokines) activates transcription AP-1 (activated by MAPKs)->Pro-inflammatory Genes (iNOS, COX-2, Cytokines) activates transcription

Caption: Simplified diagram of the NF-κB and MAPK inflammatory signaling pathways.

Experimental Methodologies

The evaluation of anti-inflammatory compounds typically involves a series of in vitro and in vivo assays. The following are detailed protocols for key experiments relevant to assessing anti-inflammatory activity.

In Vitro Assays

1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a primary screening tool for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). After a pre-incubation period (typically 1 hour), cells are stimulated with LPS (10-100 ng/mL).

  • NO Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the amount of nitrite is calculated from a sodium nitrite standard curve. A reduction in nitrite levels indicates inhibition of NO production.

2. Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the COX-2 enzyme.

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), hematin (B1673048) (cofactor), and a detection probe.

  • Procedure: The test compound is pre-incubated with the COX-2 enzyme in a reaction buffer. The reaction is initiated by the addition of arachidonic acid. The activity of COX-2 is measured by detecting the product of the reaction, often Prostaglandin G2, using a fluorometric or colorimetric method.

  • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the control (enzyme without inhibitor). The IC50 value is then determined from a dose-response curve.

3. Western Blot Analysis for iNOS, COX-2, and Phosphorylated MAPK/IκBα

This technique is used to determine the effect of a compound on the protein expression of key inflammatory mediators and signaling molecules.

  • Cell Lysis: LPS-stimulated RAW 264.7 cells (treated with or without the test compound) are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, phosphorylated forms of p38, JNK, ERK, and IκBα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Mice or Rats

This is a classic model of acute inflammation.

  • Animal Model: Male or female mice or rats of a specific strain and weight range are used.

  • Treatment: Animals are orally or intraperitoneally administered with the test compound or a reference drug (e.g., indomethacin) one hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the animals.

  • Measurement of Paw Edema: The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group (vehicle-treated).

G In Vitro Anti-Inflammatory Assay Workflow RAW 264.7 Macrophages RAW 264.7 Macrophages Test Compound Treatment Test Compound Treatment RAW 264.7 Macrophages->Test Compound Treatment LPS Stimulation LPS Stimulation Incubation Incubation LPS Stimulation->Incubation Test Compound Treatment->LPS Stimulation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Cell Lysis Cell Lysis Incubation->Cell Lysis Griess Assay (NO) Griess Assay (NO) Supernatant Collection->Griess Assay (NO) ELISA (Cytokines) ELISA (Cytokines) Supernatant Collection->ELISA (Cytokines) Western Blot (iNOS, COX-2, p-MAPK) Western Blot (iNOS, COX-2, p-MAPK) Cell Lysis->Western Blot (iNOS, COX-2, p-MAPK)

Caption: A typical workflow for in vitro anti-inflammatory screening assays.

Conclusion

While this compound is a known natural product isolated from a plant with a history of use in traditional medicine for inflammatory conditions, there is currently a significant gap in the scientific literature regarding its specific anti-inflammatory activity. The data and protocols presented in this guide for established anti-inflammatory drugs and related compounds from Atractylodes macrocephala provide a valuable resource for researchers aiming to investigate the potential of this compound as a novel anti-inflammatory agent. Future studies employing the described experimental methodologies are crucial to elucidate its efficacy and mechanism of action, which would enable a direct and meaningful comparison with existing therapies.

References

Comparative Bioactivity of Selina-4(14),7(11)-dien-8-one and Related Sesquiterpenoids in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of the sesquiterpenoid Selina-4(14),7(11)-dien-8-one and its structurally related compounds. Due to the limited publicly available data on this compound, this guide focuses on the cytotoxic and anti-inflammatory activities of well-studied sesquiterpenoids isolated from Atractylodes species, namely Atractylenolide I, Atractylenolide II, Atractylenolide III, and Atractylon, as well as other relevant eudesmane-type sesquiterpenoids. This comparative approach aims to provide a valuable resource for identifying potential therapeutic leads and guiding future research in the field of natural product-based drug discovery.

Overview of this compound

Comparative Analysis with Structurally Related Sesquiterpenoids

To provide a useful benchmark, this guide presents the bioactivity data of other sesquiterpenoids isolated from Atractylodes species and other natural sources. These compounds share structural similarities with this compound and have been more extensively studied for their cytotoxic and anti-inflammatory effects.

Cytotoxic Activity

The following tables summarize the cytotoxic activity (IC50 values) of Atractylenolide I, Atractylenolide II, Atractylon, and other eudesmane-type sesquiterpenoids across a range of cancer cell lines.

Table 1: Cytotoxic Activity (IC50) of Atractylenolide I

Cell LineCancer TypeIC50 (µM)Reference
HL-60Human Promyelocytic Leukemia46[1]
P-388Mouse Lymphocytic Leukemia> 30 µg/mL[2]
A549Human Lung Carcinoma~20[3][4]
HCC827Human Lung Carcinoma~20[3][4]
MCF-7Human Breast Adenocarcinoma> 40[5]

Table 2: Cytotoxic Activity (IC50) of Atractylenolide II

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Human Breast Adenocarcinoma~35-70[6]
MCF-7Human Breast Adenocarcinoma~35-70[6]

Table 3: Cytotoxic Activity (IC50) of Atractylon

Cell LineCancer TypeIC50 (µg/mL)Reference
HL-60Human Promyelocytic Leukemia~15[2][7]
P-388Mouse Lymphocytic Leukemia~15[2][7]

Table 4: Cytotoxic Activity (IC50) of Other Eudesmane-Type Sesquiterpenoids

CompoundCell LineCancer TypeIC50 (µM)Reference
Lyratol GP-388Mouse Lymphocytic Leukemia3.1[8]
HONE-1Human Nasopharyngeal Carcinoma4.2[8]
HT-29Human Colorectal Adenocarcinoma6.9[8]
Penicieudesmol AK-562Human Chronic Myelogenous Leukemia90.1[9]
(4R,5S,6Z,10R*)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-enMCF-7Human Breast Adenocarcinoma51.5[10]
HT-29Human Colorectal Adenocarcinoma64.1[10]
HepG2Human Hepatocellular Carcinoma71.3[10]
Aquisinenoid CMDA-MB-231Human Breast Adenocarcinoma1.55[11]
MCF-7Human Breast Adenocarcinoma2.83[11]
6α-hydroxy-eudesm-4(15)-en-1-oneHeLaHuman Cervical Adenocarcinoma28.04[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.[5][9][13][14][15]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.

  • Cell Treatment: Treat cells with the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.[8][16][17][18]

Western Blot Analysis for NF-κB Pathway

Western blotting is used to detect specific proteins in a sample. This protocol outlines the analysis of key proteins in the NF-κB signaling pathway.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[19][20][21][22]

Signaling Pathways and Experimental Workflows

Apoptosis Signaling Pathway

The following diagram illustrates a simplified apoptosis pathway that can be induced by cytotoxic compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits Bax Bax Bax->Mitochondrion activates Apoptosis Apoptosis Caspase-3->Apoptosis Cytotoxic Compound Cytotoxic Compound Cytotoxic Compound->Mitochondrion

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

NF-κB Signaling Pathway

The diagram below depicts the canonical NF-κB signaling pathway, which is a key regulator of inflammation.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits Proteasome Proteasome IκBα->Proteasome degradation Gene Transcription Gene Transcription NF-κB (p65/p50)->Gene Transcription activates Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK _cytoplasm NF-κB (p65/p50) _cytoplasm->NF-κB (p65/p50) _nucleus NF-κB (p65/p50) experimental_workflow Natural Source Natural Source Extraction & Isolation Extraction & Isolation Natural Source->Extraction & Isolation Compound Identification Compound Identification Extraction & Isolation->Compound Identification Cytotoxicity Screening (MTT) Cytotoxicity Screening (MTT) Compound Identification->Cytotoxicity Screening (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Cytotoxicity Screening (MTT)->Apoptosis Assay (Annexin V) Mechanism Study (Western Blot) Mechanism Study (Western Blot) Apoptosis Assay (Annexin V)->Mechanism Study (Western Blot) Data Analysis Data Analysis Mechanism Study (Western Blot)->Data Analysis Lead Compound Lead Compound Data Analysis->Lead Compound

References

The Evolving Landscape of Tyrosinase Inhibitors: A Comparative Analysis of Selina-4(14),7(11)-dien-8-one, Kojic Acid, and Arbutin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and cosmetic science, the quest for potent and safe skin lightening agents is a significant endeavor. At the heart of this research lies the inhibition of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. This guide provides a comparative overview of the in vitro and in vivo efficacy of "Selina-4(14),7(11)-dien-8-one", a natural compound, against two widely recognized tyrosinase inhibitors: kojic acid and arbutin (B1665170).

While "this compound," isolated from Atractylodes macrocephala (백출), has been identified as a potential skin whitening agent, publicly available quantitative data on its efficacy is limited.[1] This guide, therefore, presents a qualitative assessment of this compound alongside a data-driven comparison of kojic acid and arbutin to serve as a valuable benchmark for future research and development.

Comparative Efficacy of Tyrosinase Inhibitors

The primary measure of in vitro efficacy for tyrosinase inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency.

CompoundTyrosinase SourceSubstrateIC50 (µM)
This compound Data not availableData not availableData not available
Kojic Acid MushroomL-Tyrosine30.6
MushroomL-DOPA121 ± 5
α-Arbutin Mouse Melanoma480
β-Arbutin MushroomL-Tyrosine / L-DOPA~9000

Note: IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase and the substrate used.

In Vitro Cellular Efficacy: Inhibition of Melanogenesis

Beyond direct enzyme inhibition, evaluating a compound's ability to reduce melanin production in a cellular context is crucial. B16 melanoma cells are a standard model for this assessment.

CompoundCell LineMelanin Inhibition IC50 (µM)
This compound Data not availableData not available
Kojic Acid B16F10Data available, but specific IC50 values vary across studies.
Arbutin B16Data available, but specific IC50 values vary across studies.

Mechanism of Action: The Melanogenesis Pathway

Tyrosinase catalyzes the initial and rate-limiting steps of melanogenesis. Understanding this pathway is key to interpreting the efficacy data of inhibitors.

Caption: Simplified melanogenesis pathway and points of inhibition.

Experimental Protocols

Accurate and reproducible data are paramount in comparative efficacy studies. The following are standardized protocols for the key experiments cited.

In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)

This assay quantifies the direct inhibitory effect of a compound on tyrosinase activity.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (substrate)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of the test compound and a positive control (e.g., kojic acid).

  • In a 96-well plate, add the tyrosinase solution to wells containing different concentrations of the test compound or control.

  • Pre-incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome (B613829) formation.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC50 value.

Tyrosinase_Inhibition_Workflow prep Prepare Solutions (Tyrosinase, L-DOPA, Test Compounds) plate Plate Tyrosinase & Test Compounds in 96-well plate prep->plate pre_incubate Pre-incubate (e.g., 25°C for 10 min) plate->pre_incubate add_substrate Add L-DOPA to initiate reaction pre_incubate->add_substrate measure Measure Absorbance (475 nm) at timed intervals add_substrate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the in vitro tyrosinase inhibition assay.

In Vitro Melanin Content Assay in B16 Melanoma Cells

This assay assesses the ability of a compound to inhibit melanin production in a cellular environment.

Materials:

  • B16F10 mouse melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanogenesis)

  • Lysis buffer (e.g., 1N NaOH)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compound (and α-MSH if used) for a specified period (e.g., 72 hours).

  • After treatment, wash the cells with PBS and lyse them with the lysis buffer.

  • Measure the absorbance of the lysate at 405 nm to quantify the melanin content.

  • Normalize the melanin content to the total protein concentration of the cell lysate.

  • Calculate the percentage of melanin inhibition and determine the IC50 value.

Melanin_Assay_Workflow seed Seed B16F10 cells in 96-well plate treat Treat cells with Test Compounds seed->treat incubate Incubate (e.g., 72 hours) treat->incubate lyse Wash and Lyse cells incubate->lyse measure Measure Absorbance (405 nm) of lysate lyse->measure normalize Normalize to Protein Content measure->normalize calculate Calculate % Melanin Inhibition and IC50 normalize->calculate

Caption: Workflow for the in vitro melanin content assay.

Conclusion

While "this compound" shows promise as a tyrosinase inhibitor for skin whitening applications, a comprehensive evaluation of its efficacy is hampered by the lack of publicly available quantitative data. In contrast, kojic acid and arbutin are well-characterized inhibitors with established in vitro efficacy. This guide provides the necessary context and standardized protocols to facilitate further research into "this compound" and enable a direct, data-driven comparison with existing alternatives. The generation of robust in vitro and in vivo data for this compound is a critical next step in determining its true potential in the field of dermatology and cosmetic science.

References

Unveiling the Bioactivity of Selina-4(14),7(11)-dien-8-one: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Selina-4(14),7(11)-dien-8-one and related eudesmane-type sesquiterpenoids. The focus is on two key biological activities: inhibition of melanogenesis and cytotoxicity. This document summarizes available quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development in this area.

This compound, a sesquiterpenoid isolated from Atractylodis Rhizoma Alba, has garnered attention for its potential as a skin-lightening agent.[1] Unlike many conventional whitening agents that directly inhibit tyrosinase, this compound operates through a distinct mechanism, regulating the expression of crucial melanogenic enzymes.[1] This guide delves into the nuances of its activity and compares it with structurally similar compounds to elucidate key structural determinants for its biological effects.

Comparative Analysis of Biological Activity

Melanogenesis Inhibitory Activity of Eudesmane (B1671778) Sesquiterpenoids
CompoundStructureCell LineActivity/IC50Reference
This compoundthis compound structuremelan-aDramatically reduced melanin (B1238610) synthesis[1]
1-O-acetylbritannilactone1-O-acetylbritannilactone structureB16 melanomaIC50: 13.3 µM[2]
BritannilactoneBritannilactone structureB16 melanomaIC50: 15.5 µM[2]
Cytotoxicity of Eudesmane Sesquiterpenoids

The following table summarizes the cytotoxic activity of various eudesmane sesquiterpenoids against different cancer cell lines. This data provides insights into the structural features that contribute to cytotoxicity within this class of compounds.

CompoundStructureCell LineIC50 (µM)Reference
Atractylenolide IIAtractylenolide II structureB16 melanoma82.3[3]
Atrchitene AAtrchitene A structureHepG2> 50[4]
Atrchitene BAtrchitene B structureHepG2> 50[4]
Compound 16 from A. chinensisStructure not readily availableHepG25.81 ± 0.47[4]
Atramacronoid DStructure not readily availableSGC-7901Weak cytotoxicity[5]
Atramacronoid EStructure not readily availableHepG2, Huh720.50 ± 2.07, 19.99 ± 1.35[6]

Structure-Activity Relationship (SAR) Insights

  • Melanogenesis Inhibition: The presence of a lactone ring, as seen in 1-O-acetylbritannilactone and britannilactone, appears to be a key feature for potent melanogenesis inhibitory activity.[2] this compound, which lacks a lactone ring but possesses an α,β-unsaturated ketone, also demonstrates significant activity, suggesting that this Michael acceptor moiety might be important for its mechanism of action.[1]

  • Cytotoxicity: The cytotoxic profile of eudesmane sesquiterpenoids is highly dependent on the specific substitutions and functional groups. For instance, the presence of an N-containing moiety in atrchitene A and B seems to result in low cytotoxicity.[4] In contrast, other structural modifications can lead to potent cytotoxic effects, as seen with compound 16 from A. chinensis.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of the cited findings.

Melanogenesis Inhibition Assay in B16/F10 Melanoma Cells

This protocol is adapted from studies investigating the hypo-pigmenting effects of natural compounds.

  • Cell Culture: B16/F10 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 24-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a melanogenesis stimulator, such as α-melanocyte-stimulating hormone (α-MSH).

  • Melanin Content Measurement: After a 72-hour incubation period, the cells are washed with PBS and lysed with 1N NaOH containing 10% DMSO at 80°C for 1 hour. The melanin content is determined by measuring the absorbance of the lysate at 475 nm using a microplate reader.

  • Cell Viability Assay: A parallel plate is treated under the same conditions to assess cell viability using the MTT assay (see protocol below) to ensure that the observed reduction in melanin is not due to cytotoxicity.

  • Data Analysis: The melanin content is normalized to the total protein content or cell viability. The IC50 value, the concentration at which 50% of melanin synthesis is inhibited, is calculated from the dose-response curve.

MTT Assay for Cytotoxicity

This is a standard colorimetric assay to assess cell viability.

  • Cell Seeding: Cells (e.g., HepG2, B16 melanoma) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing the Mechanism of Action

To illustrate the proposed mechanism of action of this compound, the following diagrams depict the melanogenesis signaling pathway and a hypothetical experimental workflow.

melanogenesis_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene TRP1_gene TRP-1 Gene MITF->TRP1_gene TRP2_gene TRP-2 Gene MITF->TRP2_gene Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase TRP1 TRP-1 TRP1_gene->TRP1 TRP2 TRP-2 TRP2_gene->TRP2 Melanin Melanin Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin Selina This compound Selina->MITF Inhibits Expression experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Start Seed B16/F10 Cells Treatment Treat with α-MSH and This compound Start->Treatment Melanin_Assay Measure Melanin Content Treatment->Melanin_Assay MTT_Assay Assess Cell Viability Treatment->MTT_Assay Western_Blot Analyze Protein Expression (Tyrosinase, TRP-1, TRP-2) Treatment->Western_Blot Data_Analysis Calculate IC50 and Determine Mechanism Melanin_Assay->Data_Analysis MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on SAR Data_Analysis->Conclusion

References

A Comparative Guide to Selina-4(14),7(11)-dien-8-one from Diverse Geographical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Selina-4(14),7(11)-dien-8-one, a bioactive sesquiterpenoid, based on its occurrence in various geographical locations. The compound, a member of the eudesmane (B1671778) class of sesquiterpenoids, has garnered interest for its potential pharmacological activities, including anti-inflammatory and melanogenesis-inhibitory effects.[1][2] Its natural abundance and chemical profile can exhibit significant variation depending on the geographical origin of the source plant material, primarily species of the Atractylodes genus.

While direct comparative studies quantifying this compound from different geographical locations are limited in the current scientific literature, this guide synthesizes available data on the chemical composition of its primary plant sources, providing a framework for understanding the potential variability of this compound. The primary sources discussed are Atractylodes lancea and Atractylodes macrocephala, for which distinct chemotypes based on geographical origin in China have been identified.

Quantitative Data on the Chemical Composition of Atractylodes Species

The following tables summarize the quantitative analysis of major sesquiterpenoids in Atractylodes species from different geographical regions of China. While these tables do not always provide specific quantities for this compound, they highlight the well-established chemical diversity of its source plants, which strongly suggests that the yield and purity of this specific compound will also vary with geographical origin.

Table 1: Comparison of Major Sesquiterpenoids in Atractylodes lancea from Different Geographical Origins in China

Geographical Origin/ChemotypeAtractylon (B190628) (%)Hinesol (B1673248) (%)β-Eudesmol (%)Atractylodin (%)Notes
Maoshan, Jiangsu (Maoshan Chemotype)HighLowLowHighCharacterized by high levels of atractylon and atractylodin.[3][4]
Dabieshan Region (Hubei, Anhui, Southern Henan) (Hubei Chemotype)Low to NoneHighHighLowCharacterized by high levels of hinesol and β-eudesmol.[3][4]

Table 2: Comparison of Major Sesquiterpenoids in Atractylodes macrocephala from Different Geographical Origins in China

Geographical OriginAtractylenolide I (%)Atractylenolide II (%)Atractylenolide III (%)Atractylone (%)Notes
ZhejiangHigher ContentHigher ContentHigher ContentData not consistently reportedConsidered a high-quality production region with generally higher levels of atractylenolides.[5]
AnhuiLower ContentLower ContentLower ContentData not consistently reportedGenerally considered to have lower levels of key bioactive compounds compared to Zhejiang.[5]

Experimental Protocols

Extraction of Essential Oil from Atractylodes Rhizomes

A common method for the extraction of essential oils rich in sesquiterpenoids from Atractylodes rhizomes is hydrodistillation.

  • Plant Material: Dried rhizomes of Atractylodes lancea or Atractylodes macrocephala.

  • Apparatus: Clevenger-type apparatus.

  • Procedure:

    • The dried rhizomes are pulverized into a coarse powder.

    • A known quantity of the powdered rhizome (e.g., 100 g) is placed in a round-bottom flask with a suitable volume of distilled water (e.g., 1 L).

    • The mixture is subjected to hydrodistillation for a specified period (e.g., 4-6 hours).

    • The collected essential oil is dried over anhydrous sodium sulfate.

    • The yield of the essential oil is determined gravimetrically.

Isolation of this compound

The isolation of eudesmane-type sesquiterpenoids like this compound typically involves chromatographic techniques.[1][2]

  • Starting Material: Essential oil or a crude organic solvent extract (e.g., ethanol (B145695) or hexane) of Atractylodes rhizomes.

  • Chromatography:

    • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel.

    • Elution Gradient: A gradient of n-hexane and ethyl acetate (B1210297) is commonly used for elution, starting with a low polarity solvent system and gradually increasing the polarity. For example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v) and visualized under UV light or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

    • Purification: Fractions containing the compound of interest are pooled and may require further purification using preparative TLC or high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase such as methanol (B129727) and water.

Purity Analysis and Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature gradient is used, for example, starting at a lower temperature (e.g., 60°C) and gradually increasing to a higher temperature (e.g., 240°C).

    • Identification: The compound is identified by comparing its mass spectrum and retention index with those of a reference standard or with data from spectral libraries (e.g., NIST, Wiley).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water is typically used.

    • Detector: A Diode Array Detector (DAD) or a UV detector set at an appropriate wavelength.

    • Quantification: The purity and concentration can be determined by creating a calibration curve with a certified reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR: Spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃). The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to confirm the structure of the isolated compound.[6][7]

Visualizations

Experimental_Workflow Plant_Material Dried Atractylodes Rhizomes (e.g., from Maoshan or Dabieshan) Extraction Hydrodistillation or Solvent Extraction Plant_Material->Extraction Crude_Extract Essential Oil or Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Monitoring Fractions->TLC_Analysis Purification Preparative HPLC (C18 column, methanol/water) Fractions->Purification TLC_Analysis->Column_Chromatography Guide Fraction Pooling Isolated_Compound Pure this compound Purification->Isolated_Compound Analysis Purity and Structural Analysis Isolated_Compound->Analysis GC_MS GC-MS Analysis->GC_MS HPLC_DAD HPLC-DAD Analysis->HPLC_DAD NMR NMR (1H, 13C, 2D) Analysis->NMR

Caption: Experimental workflow for the isolation and analysis of this compound.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Selina_dienone This compound Signaling_Cascade Intracellular Signaling Cascade (Hypothesized) Selina_dienone->Signaling_Cascade Inhibition Transcription_Factors Transcription Factors (e.g., MITF for melanogenesis) Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (e.g., Tyrosinase, TRP-1, TRP-2) Transcription_Factors->Gene_Expression Biological_Response Biological Response (e.g., Inhibition of Melanogenesis) Gene_Expression->Biological_Response Logical_Relationship Geographical_Origin Geographical Origin Environmental_Factors Environmental Factors (Climate, Soil, etc.) Geographical_Origin->Environmental_Factors Genetic_Factors Genetic Factors (Plant Genotype) Geographical_Origin->Genetic_Factors Plant_Chemotype Plant Chemotype Environmental_Factors->Plant_Chemotype Genetic_Factors->Plant_Chemotype Compound_Profile Chemical Profile (Yield, Purity, Composition) Plant_Chemotype->Compound_Profile Biological_Activity Biological Activity Compound_Profile->Biological_Activity

References

Safety Operating Guide

Safe Disposal of Selina-4(14),7(11)-dien-8-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Selina-4(14),7(11)-dien-8-one, a sesquiterpenoid used in research. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled as a hazardous chemical, adhering to standard protocols for chemical waste management.

I. Pre-Disposal and Handling

Before beginning the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially when generating waste, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

II. Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are fundamental to safe disposal.[1][2] this compound waste should be classified as non-halogenated organic waste unless it is mixed with halogenated solvents.

Key Segregation Steps:

  • Solid vs. Liquid Waste: Do not mix solid and liquid waste forms of this compound.[3]

  • Avoid Incompatibles: Ensure that the waste is not mixed with incompatible materials such as strong acids, bases, or oxidizing agents.[1][4]

  • Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent paper, that come into contact with this compound should be considered contaminated and disposed of as hazardous solid waste.

III. Step-by-Step Disposal Procedure

The following procedure outlines the steps for the safe collection and disposal of this compound waste.

Step 1: Container Selection

Select a chemically compatible container for the waste.[3] For liquid waste, a high-density polyethylene (B3416737) (HDPE) or glass bottle with a screw-on cap is recommended.[2][3] For solid waste, a clearly labeled, sealable bag or a wide-mouth container is appropriate. Ensure the container is in good condition, free from leaks or cracks.[4]

Step 2: Labeling the Waste Container

Properly label the waste container immediately upon the first addition of waste.[1][2] The label must include the following information:

  • The words "Hazardous Waste".[2][4]

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1][4]

  • If it is a mixture, list all constituents and their approximate percentages.[1]

  • The date of waste generation.[2]

  • The name and contact information of the principal investigator or laboratory supervisor.[2]

  • The laboratory room number.[2]

Step 3: Waste Accumulation

  • Liquid Waste: When adding liquid waste to the container, do not fill it to more than 80% capacity to allow for vapor expansion.[1] Keep the container securely closed at all times, except when adding waste.[3][4]

  • Solid Waste: Place contaminated solids in the designated solid waste container.

  • Secondary Containment: Store all waste containers in a designated secondary containment tray or bin to prevent the spread of material in case of a spill.[3] This secondary container should be able to hold 110% of the volume of the largest container.[3]

Step 4: Storage

Store the hazardous waste in a designated, secure area away from general laboratory traffic. Ensure that the storage area is well-ventilated.

Step 5: Scheduling Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2] Do not dispose of this compound down the drain or in the regular trash.[1][2]

IV. Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for hazardous waste accumulation should be followed.

ParameterGuidelineSource
Liquid Waste Container Fill Level Do not exceed 80% of the container's total volume.[1]
Empty Container Residue A container is considered "empty" if it retains less than 3% of its original volume.[5]
Secondary Containment Capacity Must be able to hold 110% of the volume of the primary container.[3]

V. Experimental Protocol: Empty Container Decontamination

Containers that held this compound must be properly decontaminated before being discarded as non-hazardous waste.

  • Triple Rinsing: Rinse the empty container with a suitable solvent (such as ethanol (B145695) or acetone) three times.[4]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.[4]

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.[4][5]

  • Deface Label: Before disposal in the regular trash or recycling, completely remove or deface the original chemical label.[5]

VI. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound to be disposed is_waste Is the material waste? start->is_waste waste_type Determine Waste Type (Solid, Liquid, Contaminated Material) is_waste->waste_type Yes not_waste Material is not waste. Continue use or store properly. is_waste->not_waste No select_container Select Appropriate Waste Container waste_type->select_container label_container Label Container as 'Hazardous Waste' with Full Chemical Name select_container->label_container add_waste Add Waste to Container (Do not exceed 80% for liquids) label_container->add_waste store_waste Store in Secondary Containment in a Designated Area add_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Selina-4(14),7(11)-dien-8-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Selina-4(14),7(11)-dien-8-one, a sesquiterpene ketone. Given the absence of a specific Safety Data Sheet (SDS), this document outlines procedures based on best practices for handling volatile organic compounds and ketones in a laboratory setting. Adherence to these guidelines is essential to ensure a safe research environment.

I. Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLaboratory coatRecommended if dusty
Dissolving and Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatRequired if not in a fume hood
Handling and Transfer of Solutions Chemical splash gogglesNitrile glovesLaboratory coatRecommended
Heating or Sonicating Chemical splash goggles and face shieldNitrile glovesLaboratory coatRequired (use in a fume hood)
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatRecommended

II. Operational Plan: Step-by-Step Handling Protocol

Follow this protocol to ensure the safe handling of this compound throughout your experimental workflow.

  • Preparation and Planning:

    • Review this safety guide and any available chemical information before starting work.

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Locate the nearest safety shower and eyewash station.

  • Personal Protective Equipment (PPE) Donning:

    • Put on a laboratory coat, ensuring it is fully buttoned.

    • Wear appropriate closed-toe shoes.

    • Don safety glasses or goggles as required by the operation.

    • Put on nitrile gloves, checking for any tears or defects.

  • Chemical Handling:

    • Perform all manipulations of this compound, especially handling of the pure compound and preparation of solutions, within a certified chemical fume hood to minimize inhalation exposure.

    • Use the smallest quantity of the compound necessary for the experiment.

    • Keep containers of this compound tightly sealed when not in use to prevent the release of vapors.

  • Spill and Emergency Procedures:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

    • In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes.

    • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

III. Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be collected as hazardous waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Waste Collection:

    • Collect liquid waste in a designated, properly labeled, and sealed container. The container should be compatible with organic solvents.

    • Collect solid waste in a separate, clearly labeled, and sealed container.

  • Labeling and Storage:

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Store waste containers in a designated satellite accumulation area until they are collected by the EHS department.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.

IV. Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations in the handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal Plan cluster_emergency Emergency Response Review_Safety Review Safety Guide Check_Equipment Check Fume Hood & Safety Stations Review_Safety->Check_Equipment Before Starting Don_PPE Don Appropriate PPE Check_Equipment->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Begin Experiment Seal_Containers Keep Containers Sealed Work_in_Hood->Seal_Containers During Use Segregate_Waste Segregate Hazardous Waste Work_in_Hood->Segregate_Waste After Use Spill_Response Spill Response Work_in_Hood->Spill_Response If Spill Occurs First_Aid First Aid Work_in_Hood->First_Aid If Exposure Occurs Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Store_Waste Store in Designated Area Label_Waste->Store_Waste EHS_Disposal Dispose via EHS Store_Waste->EHS_Disposal

Caption: Workflow for safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.